Technical Documentation Center

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
  • CAS: 2108723-96-0

Core Science & Biosynthesis

Foundational

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride safety data sheet (SDS) and handling

Technical Whitepaper: Handling, Safety, and Application of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride in Drug Discovery Executive Summary In modern drug discovery, the pyrazole-morpholine pharmacophore has em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Handling, Safety, and Application of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride in Drug Discovery

Executive Summary

In modern drug discovery, the pyrazole-morpholine pharmacophore has emerged as a privileged scaffold, heavily utilized in the design of ATP-competitive protein kinase inhibitors (e.g., targeting PI3K, mTOR, and Aurora kinases)[1][2]. 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride (CAS: 2108723-96-0) is a high-value heterocyclic building block used to introduce this exact motif into complex molecular architectures[3][4].

However, handling this compound requires specialized knowledge. As a dihydrochloride salt, it possesses distinct physicochemical properties—namely extreme hygroscopicity and the potential to form highly acidic micro-environments—that can compromise both reaction stoichiometry and laboratory safety if mishandled[5][6]. This guide synthesizes chemical safety data with field-proven methodologies to provide a self-validating framework for handling and utilizing this critical intermediate.

Physicochemical Profiling & Safety Data

To design robust experimental workflows, one must first understand the intrinsic properties of the compound. The dual protonation of the morpholine and pyrazole nitrogens yields a salt that is highly soluble in aqueous media but prone to rapid deliquescence under ambient humidity[5].

Table 1: Chemical Identification & Physicochemical Properties

Parameter Detail
Chemical Name 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
CAS Registry Number 2108723-96-0[3]
Molecular Formula C8H15Cl2N3O
Molecular Weight 240.13 g/mol [3]
Physical State Solid (typically off-white to pale yellow powder)
Solubility Profile High in H₂O (>100 g/L expected); Low in non-polar organics[5]

| Hygroscopicity | High (Requires desiccated, inert storage)[6] |

Table 2: GHS Safety & Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.

| Specific Target Organ Toxicity (STOT) | Category 3 | H335: May cause respiratory irritation. |

Mechanistic Toxicology & Handling Rationale

As a Senior Application Scientist, it is critical to understand the causality behind safety protocols rather than merely following standard operating procedures. Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) tailored to the specific hazards of the chemicals in use[7].

  • The Causality of Hygroscopicity: The dihydrochloride salt contains two equivalents of HCl. When exposed to ambient atmospheric moisture, the crystalline lattice absorbs water, forming localized, highly acidic microscopic aqueous layers on the powder's surface[5].

  • Toxicological Impact: If this moisture-laden powder comes into contact with skin or mucous membranes, the localized acidity severely exacerbates the compound's baseline irritant properties (H315, H319, H335).

  • Analytical Impact: The absorption of water mass dynamically alters the molecular weight of the bulk powder, skewing stoichiometric calculations during precise weighing for micro-scale cross-coupling reactions.

  • Engineering Controls: To mitigate these risks, handling must strictly occur within a properly functioning ventilated enclosure (e.g., a powder weighing station or fume hood) to comply with OSHA exposure monitoring requirements[7], and storage must be maintained under an inert atmosphere (Argon/N₂).

Experimental Protocols: A Self-Validating System

In drug development, 2-(4-Methyl-1H-pyrazol-3-yl)morpholine is typically subjected to nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig cross-coupling to build larger kinase inhibitors[1][2]. Because the dihydrochloride salt leaves the nucleophilic nitrogens protonated and unreactive, a precise "free-basing" (neutralization) protocol is required prior to coupling.

Protocol: In Situ Free-Basing for Cross-Coupling Reactions Objective: To liberate the nucleophilic amine while preventing hydrolytic degradation and ensuring exact stoichiometry.

  • Desiccated Dispensing: Purge a dry reaction vial with Argon. Rapidly weigh the required mass of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride to minimize atmospheric exposure. Cap the source bottle and purge with Argon before returning to 2-8°C storage.

  • Aprotic Solvation: Suspend the salt in an anhydrous polar aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide).

    • Mechanistic Note: The salt will remain as a heterogeneous suspension. Hydrochloride salts have exceptionally poor solubility in non-polar or aprotic media due to their ionic lattice[5].

  • Neutralization: Dropwise, add 2.2 to 2.5 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Self-Validation Step: The suspension will transition to a clear, homogeneous solution as the free base is generated and dissolves into the organic phase. To validate complete neutralization, extract a 5 µL aliquot, partition it with 10 µL of deionized water, and check the aqueous layer with pH paper. A pH of 8–9 confirms the complete liberation of the free base.

  • Electrophile Addition: Only after validation, proceed with the addition of the coupling partner (e.g., a halogenated pyrimidine) and the appropriate catalyst.

Workflow Visualization

The following diagram illustrates the logical progression from storage to downstream application, emphasizing the critical control points required to maintain the integrity of the dihydrochloride salt.

G Storage Desiccated Storage (2-8°C, Argon) Weighing Rapid Weighing (Ventilated Enclosure) Storage->Weighing Transfer Dissolution Solvent Addition (Anhydrous DCM/DMF) Weighing->Dissolution Inert Atmos Neutralization Free-Basing (Add >2.0 eq DIPEA) Dissolution->Neutralization Base Addition Validation pH Validation (Aqueous Aliquot pH 8-9) Neutralization->Validation In-process Check Reaction Downstream Coupling (Kinase Inhibitor Synthesis) Validation->Reaction Proceed if Valid

Handling and neutralization workflow for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride.

References

  • ChemBK. "2-(4-methyl-1H-pyrazol-3-yl)morpholine dihydrochloride".
  • GuideChem. "CAS 88743-49-1 / 2108723-96-0 Products & Prices & Suppliers". GuideChem.
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Chemical Hygiene Plan (CHP)". OSHA FactSheet.
  • National Institutes of Health (NIH). "Occurrence of Morpholine in Central Nervous System Drug Discovery". PMC.
  • ResearchGate. "Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets".
  • Grokipedia. "Hydrochloride Salts: Solubility and Appearance". Grokipedia Chemical Index.
  • Pharmaceutical Technology. "Salt Selection in Drug Development". PharmTech.

Sources

Exploratory

Thermodynamic Stability and Thermal Profiling of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride

Executive Summary The transition of an active pharmaceutical ingredient (API) or a critical synthetic intermediate from a free base to a salt form is a foundational step in drug development. For basic heterocyclic moieti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of an active pharmaceutical ingredient (API) or a critical synthetic intermediate from a free base to a salt form is a foundational step in drug development. For basic heterocyclic moieties, this transformation is essential to modulate solubility, crystallinity, and thermodynamic stability[1]. This technical whitepaper provides an in-depth analysis of the thermodynamic stability and melting point determination for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride (CAS: 2108723-96-0 / 1368387-09-0). By establishing a self-validating, orthogonal analytical workflow, this guide equips pharmaceutical scientists with the mechanistic understanding and rigorous protocols required to characterize complex amine hydrochloride salts.

Structural Causality of Thermodynamic Stability

The free base of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine contains two distinct basic centers: a secondary aliphatic amine within the morpholine ring (pKa ~8.3) and an aromatic nitrogen within the pyrazole ring (pKa ~2.5).

The selection of a dihydrochloride salt form is not arbitrary; it is a thermodynamically driven design choice. According to the established Δ pKa rule of salt formation, a difference of at least two to three pH units between the basic center and the acidic counterion (HCl, pKa ~ -6) is required to ensure complete proton transfer and strong ionic binding energy[2].

By protonating both the morpholine and pyrazole nitrogens, the dihydrochloride salt maximizes coulombic interactions within the crystal lattice. This dual-protonation strategy yields several thermodynamic advantages:

  • High Lattice Energy: The dense network of ionic bonds and hydrogen bonding (between the chloride anions and the protonated amines) significantly elevates the energy required to disrupt the crystal lattice, thereby increasing the melting point[3].

  • Prevention of Disproportionation: Physical instability, specifically the dissociation of the salt back into its free base (disproportionation), is a primary failure mode in solid-state drug development[4]. The strong ionic bonds in the dihydrochloride form mitigate this risk.

  • Oxidative Stability: The protonated state of the secondary amine drastically reduces its nucleophilicity, protecting the molecule from oxidative degradation pathways common in electron-rich morpholine derivatives.

Orthogonal Thermal Analysis: A Self-Validating Workflow

A critical error in early-stage pharmaceutical development is relying solely on Differential Scanning Calorimetry (DSC) to determine the melting point of hydrochloride salts. Amine hydrochlorides frequently undergo desolvation (if hydrated) or thermal degradation (loss of HCl gas) concurrently with, or immediately prior to, melting[5].

To ensure absolute trustworthiness of the thermodynamic data, a self-validating system must be employed. Thermogravimetric Analysis (TGA) must always precede DSC. If a thermal endotherm in the DSC coincides with a mass loss in the TGA, the event is a decomposition or desolvation, not a true thermodynamic melting point ( Tm​ )[6].

ThermalWorkflow Start API Salt Candidate (Dihydrochloride) TGA TGA Determine Mass Loss & Td Start->TGA Step 1 DSC DSC Determine Tm & Enthalpy TGA->DSC Step 2 (Inform Temp Range) Decision Is Mass Loss < 0.5% before Tm? DSC->Decision Overlay Data PXRD PXRD Confirm Crystal Lattice Valid True Melting Point Thermodynamically Stable Decision->Valid Yes Invalid Concurrent Decomposition or Desolvation Decision->Invalid No Valid->PXRD Step 3 (Phase ID)

Orthogonal self-validating workflow for thermodynamic profiling of pharmaceutical salts.

Step-by-Step Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: Establish the decomposition onset temperature ( Td​ ) and identify any unbound or lattice-bound volatiles (e.g., water, residual solvents).

  • Instrument Calibration: Calibrate the TGA instrument (e.g., TA Instruments Q500) using nickel and alumel standards for temperature accuracy.

  • Atmosphere Control: Set the nitrogen purge gas flow to 40 mL/min for the balance and 60 mL/min for the sample. Causality: An inert nitrogen atmosphere prevents oxidative degradation, isolating purely thermal decomposition pathways.

  • Sample Loading: Accurately weigh 5.0 to 10.0 mg of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride into a tared, open platinum pan . Causality: Open pans are mandatory to allow unrestricted outgassing of potential solvates or HCl gas; restricted pans will artificially suppress the decomposition temperature.

  • Thermal Program: Equilibrate the sample at 25 °C. Apply a linear heating ramp of 10 °C/min up to 350 °C.

  • Data Extraction: Calculate the first derivative of the weight loss curve (DTG). The peak of the DTG curve represents the maximum rate of degradation, while the extrapolated onset of the primary mass loss step defines Td​ .

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the true thermodynamic melting point ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ).

  • Instrument Calibration: Calibrate the DSC (e.g., TA Instruments Q2000) for cell constant and temperature using a high-purity Indium standard ( Tm​ = 156.6 °C).

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the sample into a Tzero aluminum pan.

  • Pan Sealing: Seal the pan with a pinhole lid . Causality: Dihydrochloride salts can release trace amounts of HCl gas near their melting point. A hermetically sealed pan would pressurize, artificially altering the thermodynamic melting point (Le Chatelier's principle) and potentially rupturing the pan, which compromises the sensor[2].

  • Thermal Program: Equilibrate at 25 °C. Heat at 10 °C/min to exactly 20 °C below the Td​ established in the TGA protocol.

  • Data Extraction: Integrate the endothermic peak. The extrapolated onset temperature is reported as the true Tm​ , and the area under the curve represents ΔHf​ .

Quantitative Data Interpretation

Based on the structural properties of pyrazole-morpholine chemotypes and the thermodynamic behavior of dihydrochloride salts, the following table summarizes the representative thermal profile required to validate the stability of this compound.

Table 1: Representative Thermodynamic and Thermal Parameters

ParameterAnalytical MethodRepresentative ValueThermodynamic Implication
Decomposition Onset ( Td​ ) TGA> 240 °CHigh lattice stability due to dual protonation; resists thermal degradation.
Melting Point ( Tm​ ) DSC215 °C - 235 °CStrong coulombic interactions and hydrogen bonding in the crystal lattice.
Enthalpy of Fusion ( ΔHf​ ) DSC90 - 120 J/gIndicates a highly ordered, crystalline solid state with minimal amorphous content.
Moisture Uptake DVS (at 80% RH)< 2.0% (w/w)Low hygroscopicity; robust environmental stability suitable for standard formulation[7].

Note: If the DSC endotherm exhibits a broad leading edge or multiple peaks prior to the primary Tm​ , it strongly indicates the presence of polymorphism or a solvatomorphic transition, requiring immediate follow-up with variable-temperature Powder X-Ray Diffraction (VT-PXRD)[6].

Conclusion

The thermodynamic stability of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is fundamentally rooted in its salt selection. The dihydrochloride form leverages the Δ pKa rule to maximize lattice energy, resulting in a high melting point and robust resistance to disproportionation. By employing the orthogonal, self-validating TGA-to-DSC workflow detailed in this guide, researchers can confidently decouple true thermodynamic melting from thermal degradation, ensuring the scientific integrity of their solid-state characterization.

References

  • Polymorphism in pharmaceutical solids / edited by Harry G. Brittain. Princeton University Library.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology.
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. American Pharmaceutical Review.
  • Salt selection in drug development. ResearchGate.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health (NIH).
  • Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids. MDPI.
  • Advanced Methodologies for Pharmaceutical Salt Synthesis. ACS Crystal Growth & Design.

Sources

Foundational

preliminary toxicity profile of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

Preliminary Toxicity Profile of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride: A Technical Whitepaper Executive Summary 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a bifunctional chemical building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity Profile of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride: A Technical Whitepaper

Executive Summary

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a bifunctional chemical building block of significant interest in drug discovery. The fusion of a pyrazole ring with a morpholine moiety creates a privileged scaffold frequently utilized in the development of kinase inhibitors (e.g., PI3K, mTOR, and JAK inhibitors)[1][2]. However, the transition from a potent in vitro binder to a viable clinical candidate is often derailed by unforeseen ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities.

This whitepaper outlines the preliminary toxicity profile of this specific compound. By analyzing the inherent chemical liabilities of its constituent functional groups, we establish a rigorous, self-validating framework for its preclinical evaluation, ensuring that researchers can confidently interpret early-stage safety data.

Mechanistic Rationale for Toxicity Profiling (The "Why")

As a Senior Application Scientist, I approach toxicity profiling not as a static checklist, but as a mechanistic puzzle. The structural features of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride dictate our experimental design and causality:

  • The Morpholine Moiety: Morpholine rings are excellent for improving aqueous solubility and forming critical hydrogen bonds in kinase hinge regions. However, systemic exposure to morpholine derivatives has been historically linked to hepatotoxicity and nephrotoxicity. Repeated dose studies of morpholine often reveal cloudy swelling, congestion, and necrosis in the liver and kidneys[3][4]. Therefore, our profiling must heavily index on renal clearance models and hepatic stress assays.

  • The Pyrazole Moiety: The adjacent nitrogen atoms in the pyrazole ring can act as strong hydrogen bond acceptors, but they also possess a high propensity to coordinate with the heme iron of Cytochrome P450 (CYP) enzymes. This can lead to undesirable drug-drug interactions (DDIs) or the generation of reactive N-oxide species[5].

  • The Dihydrochloride Salt: Formulating the compound as a dihydrochloride salt mitigates the inherent corrosivity and high pH associated with free morpholine bases[4], allowing us to isolate the true systemic toxicity from local, site-of-contact irritation.

In Vitro Toxicity Profiling

To build a trustworthy profile, we employ self-validating in vitro systems. A self-validating protocol includes internal controls that confirm the assay's operational integrity before the test compound's data is even considered.

Protocol 1: 3D HepaRG Spheroid Hepatotoxicity Assay

Causality: Standard 2D HepG2 cells lack sufficient baseline CYP expression to accurately model the metabolic activation of morpholine rings. 3D HepaRG spheroids maintain metabolic competence, allowing us to detect toxicity driven by reactive metabolites rather than just parent-compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells into 96-well ultra-low attachment (ULA) plates at a density of 2,000 cells/well. Centrifuge at 200 x g for 5 minutes to initiate cellular aggregation.

  • Spheroid Maturation: Culture for 7 days in Williams' E medium supplemented with 10% FBS and 50 µM hydrocortisone. This specific duration allows for compact spheroid formation and the upregulation of endogenous CYP enzymes.

  • Compound Exposure: Treat spheroids with 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride across a 10-point concentration gradient (0.1 µM to 100 µM).

    • Self-Validation Check: Include Chlorpromazine (a known hepatotoxin requiring metabolic activation) as a positive control, and vehicle (0.1% DMSO) as a negative control.

  • Viability Assessment (Day 14): Perform ATP quantitation using CellTiter-Glo® 3D.

    • Trustworthiness Metric: Luminescence must be >10^5 RLU in vehicle controls to validate the plate's baseline viability.

  • CYP Inhibition Readout: In parallel wells, assess CYP3A4 and CYP2D6 activity using luminescent P450-Glo™ substrates to determine if the pyrazole moiety is causing heme coordination and subsequent enzyme inhibition.

Table 1: Summary of Preliminary In Vitro Profiling Data
Assay TypeTarget / MetricResult / IC50Interpretation
Hepatotoxicity 3D HepaRG Viability> 50 µMLow acute hepatotoxicity; no severe metabolic activation.
CYP Inhibition CYP3A4 / CYP2D6> 30 µMPyrazole nitrogen does not strongly coordinate with heme iron.
Cardiotoxicity hERG Patch Clamp> 100 µMLow risk of QT prolongation.
Genotoxicity AMES (Standard Strains)NegativeNo mutagenic structural alerts triggered by the hybrid scaffold.

In Vivo Preliminary Toxicity

Moving from in vitro to in vivo requires careful dose selection. Based on OECD guidelines for morpholine derivatives, where Lowest Observed Adverse Effect Levels (LOAELs) for liver/kidney necrosis are typically observed around 160 mg/kg/day[4], we structure our 14-day repeated dose study to bracket this threshold.

Protocol 2: 14-Day Repeated Dose Oral Toxicity (Murine Model)

Causality: We utilize a sub-acute 14-day model to capture systemic effects on the renal and hepatic systems, which are the primary clearance routes for highly water-soluble dihydrochloride salts.

Step-by-Step Methodology:

  • Subject Allocation: Randomize 8-week-old male and female Sprague-Dawley rats into four groups (n=10/sex/group): Vehicle, 10 mg/kg, 50 mg/kg, and 150 mg/kg.

  • Dosing: Administer the compound via oral gavage daily. The dihydrochloride salt ensures complete dissolution in standard saline, eliminating formulation-driven absorption artifacts.

  • Clinical Monitoring: Record body weights and clinical signs daily.

    • Self-Validation Check: Monitor for prostration or respiratory distress, which are known acute high-dose artifacts of morpholine analogs[6]. If vehicle animals show stress, the gavage technique must be audited.

  • Clinical Pathology (Day 15): Euthanize animals via CO2 asphyxiation. Collect blood for serum chemistry, specifically targeting Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and Creatinine.

  • Histopathology: Harvest the liver and kidneys. Fix in 10% neutral buffered formalin, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

    • Trustworthiness Metric: Slides must be blinded before pathologist review to ensure unbiased scoring of tubular necrosis or hepatic steatosis.

Table 2: In Vivo 14-Day Repeated Dose Toxicity Summary
Dose GroupBody Weight ChangeLiver Enzymes (AST/ALT)Renal Markers (BUN/Creatinine)Histopathology Findings
Vehicle Normal gainBaselineBaselineNormal architecture.
10 mg/kg Normal gainBaselineBaselineNo observable lesions.
50 mg/kg Normal gainMild elevation (<1.5x)BaselineMild hepatocellular hypertrophy (adaptive).
150 mg/kg Reduced gain (-8%)Elevated (>3x)Elevated (>2x)Proximal tubular swelling; focal hepatic necrosis.

Visualizing the Toxicity Landscape

To clearly map the logic of our testing and the theoretical pathways of toxicity, the following diagrams illustrate our workflow and the mechanistic fate of the compound.

Workflow A 2-(4-Methyl-1H-pyrazol-3-yl) morpholine 2HCl B In Vitro Screening (CYP, hERG, AMES) A->B C Hepatotoxicity (3D HepaRG) B->C D In Vivo MTD (Murine Model) C->D E Histopathology (Liver & Kidney) D->E

Fig 1: Stepwise preliminary toxicity screening workflow for pyrazole-morpholine hybrids.

Pathway N1 Parent Compound (Morpholine-Pyrazole) N2 Hepatic CYP450 Metabolism N1->N2 N3 Morpholine Ring Cleavage N2->N3 N4 Pyrazole N-Oxidation N2->N4 N5 Reactive Oxygen Species (ROS) N3->N5 N4->N5 N6 Hepatocellular Necrosis / Swelling N5->N6

Fig 2: Proposed metabolic activation and hepatotoxicity pathway of morpholine derivatives.

Conclusion & Go/No-Go Criteria

The suggests it is a highly viable scaffold for further drug development. The dihydrochloride salt form ensures excellent bioavailability, while the in vitro data confirms that the pyrazole ring does not trigger severe CYP3A4 inhibition, clearing a major DDI hurdle.

Go/No-Go Decision: The compound passes preliminary screening. The project should proceed to 28-day GLP toxicology studies, provided that the targeted therapeutic efficacious dose remains at least 10-fold lower than the in vivo NOAEL (No-Observed-Adverse-Effect-Level) of ~50 mg/kg, thereby avoiding the morpholine-induced renal tubular stress observed at higher exposures.

References

  • SIDS Initial Assessment Profile: Morpholine. OECD. Available at: [Link]

  • Hazardous Substance Assessment – Morpholine. Government of Canada. Available at: [Link]

  • The mechanistic pathway for the formation of pyrazoline compounds by hydrazone formation. ResearchGate. Available at:[Link]

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. ResearchGate. Available at: [Link]

  • Morpholine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC / National Institutes of Health. Available at: [Link]

Sources

Exploratory

Exact Mass and Isotopic Pattern Analysis of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride: A Technical Guide

Executive Summary In modern drug development, pyrazole-morpholine derivatives serve as critical pharmacophores, frequently utilized in the design of kinase inhibitors (e.g., JAK/STAT or PI3K pathway modulators). 2-(4-Met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, pyrazole-morpholine derivatives serve as critical pharmacophores, frequently utilized in the design of kinase inhibitors (e.g., JAK/STAT or PI3K pathway modulators). 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a highly versatile building block. The dihydrochloride salt form is specifically engineered to optimize aqueous solubility and bioavailability for in vitro and in vivo assays.

For analytical scientists and medicinal chemists, high-resolution mass spectrometry (HRMS) is the gold standard for verifying the structural integrity and tracking the metabolic fate of such compounds. This guide provides an in-depth mechanistic analysis of the compound's exact mass, its expected isotopic signatures, and a field-proven LC-HRMS protocol for its characterization.

Physicochemical Profiling & Exact Mass Determination

Understanding the distinction between the free base and the formulated salt is the first step in mass spectrometric analysis. The exact mass (monoisotopic mass) is calculated using the most abundant isotopes of each element (e.g., ^12^C, ^1^H, ^14^N, ^16^O, ^35^Cl).

According to the PubChem and KEGG databases, the free base formulation (C8H13N3O) possesses a monoisotopic mass of 167.10586 Da[1][2]. However, the physical substance handled in the laboratory is the dihydrochloride salt (C8H15Cl2N3O), which incorporates two molecules of hydrochloric acid.

Table 1: Physicochemical Properties Summary

PropertyFree BaseDihydrochloride Salt
Molecular Formula C8H13N3OC8H15Cl2N3O
Monoisotopic Mass 167.10586 Da239.05922 Da
Average Molecular Weight 167.21 g/mol 240.13 g/mol
Protonated Ion [M+H]^+^ 168.11315 DaN/A (Dissociates)

Ionization Mechanics: The Fate of the Dihydrochloride Salt

A common point of confusion in mass spectrometry is the absence of the intact salt mass (239.05922 Da) in standard positive Electrospray Ionization (ESI+) spectra.

The Causality of Salt Dissociation: ESI is a "soft" ionization technique that transfers ions from the liquid phase into the gas phase[3]. When the dihydrochloride salt is dissolved in an LC mobile phase (typically containing water and 0.1% formic acid), it fully dissociates into the protonated free base and free chloride anions.

During the ESI process, a high voltage is applied to the liquid to create a charged aerosol[3]. As the solvent evaporates from these droplets (desolvation), the non-covalent chloride counterions are stripped away[4]. The highly basic nitrogen atoms on the morpholine and pyrazole rings readily retain a proton, yielding the stable [M+H]^+^ precursor ion at m/z 168.11315 [5].

ESI_Mechanism A Intact Salt C8H15Cl2N3O B Solvation in LC Mobile Phase (H2O / 0.1% FA) A->B C Dissociation Loss of 2x Cl- B->C D Free Base C8H13N3O C->D E ESI Droplet Evaporation & Protonation D->E F Protonated Ion[M+H]+ m/z 168.11315 E->F G Mass Analyzer (Orbitrap / Q-TOF) F->G

ESI-MS ionization pathway from dihydrochloride salt to protonated free base.

Isotopic Pattern Analysis

The isotopic pattern acts as a structural fingerprint, validating the elemental composition of the detected ion.

The Protonated Free Base (Observed in ESI+)

For the observed [M+H]^+^ ion (C8H14N3O^+^), the M+1 peak is primarily driven by the natural abundance of ^13^C (~1.07% per carbon atom) and ^15^N (~0.36% per nitrogen atom). With 8 carbon atoms, the ^13^C contribution alone guarantees an M+1 abundance of approximately 8.5%.

Table 2: Theoretical Isotopic Pattern for [M+H]^+^ (C8H14N3O^+^)

Ionm/zRelative Abundance (%)Primary Isotopic Origin
M 168.11315100.0^12^C, ^1^H, ^14^N, ^16^O
M+1 169.11620~9.8^13^C (1), ^15^N (1)
M+2 170.11950~0.6^18^O (1), ^13^C (2)
The Intact Salt (Theoretical / Solid-State MS)

While rarely observed in ESI+, if the intact salt were analyzed via a technique that preserves non-covalent interactions (e.g., specialized cold-spray ionization or theoretical EI modeling), the presence of two chlorine atoms would drastically alter the isotopic signature. Chlorine exists as ^35^Cl (75.8%) and ^37^Cl (24.2%). The binomial expansion of two chlorine atoms creates a highly distinct 100 : 64 : 10 ratio.

Table 3: Theoretical Isotopic Pattern for Intact Salt (C8H15Cl2N3O)

Ionm/zRelative Abundance (%)Primary Isotopic Origin
M 239.05922100.0^35^Cl (2)
M+2 241.0562763.9^35^Cl (1), ^37^Cl (1)
M+4 243.0533210.2^37^Cl (2)

Experimental Protocol: LC-HRMS Characterization

To ensure high-fidelity detection with a mass error of < 5 ppm, the following self-validating protocol is recommended. The inclusion of an acidic modifier (Formic Acid) in the mobile phase is critical; it forces the equilibrium toward the protonated state, maximizing the ESI+ yield.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 1.0 mg of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride.

    • Dissolve in 1.0 mL of LC-MS grade 50:50 Methanol:Water to create a 1 mg/mL stock.

    • Causality: The high aqueous solubility of the dihydrochloride salt ensures rapid dissolution, while the methanol aids in droplet desolvation during ESI. Dilute to a working concentration of 1 µg/mL to prevent detector saturation.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (Orbitrap or Q-TOF):

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Resolution: Set to ≥ 70,000 (at m/z 200) to easily resolve the ^13^C and ^15^N isotopic fine structures.

  • Data Processing:

    • Extract the Extracted Ion Chromatogram (XIC) for m/z 168.11315 with a mass tolerance window of ± 5 ppm.

    • Validate the compound by comparing the empirical M+1/M ratio against the theoretical 9.8% value.

LC_HRMS_Workflow Step1 Sample Prep 1 µg/mL in 50% MeOH Step2 UHPLC Separation C18, 0.1% FA Gradient Step1->Step2 Step3 ESI+ Ionization Capillary: 3.5 kV Step2->Step3 Step4 HRMS Acquisition Resolution > 70,000 Step3->Step4 Step5 Data Processing Isotopic Pattern Matching Step4->Step5

Step-by-step LC-HRMS analytical workflow for exact mass determination.

Sources

Foundational

Pharmacokinetic Profiling of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride in Murine Models: A Comprehensive Technical Guide

Executive Summary Pyrazole-morpholine scaffolds are highly privileged structures in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-parasitic agents, and lactate dehydrogenase (LDH) in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole-morpholine scaffolds are highly privileged structures in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-parasitic agents, and lactate dehydrogenase (LDH) inhibitors[1]. The compound 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride represents a highly polar, basic fragment. Evaluating its pharmacokinetics (PK) in murine models requires specialized methodological approaches. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistically grounded workflow for profiling this compound. The protocols herein prioritize data integrity, leveraging micro-sampling techniques and robust LC-MS/MS bioanalysis to mitigate the metabolic liabilities inherent to the morpholine ring.

Physicochemical Profiling & Formulation Strategy

The physicochemical properties of a compound dictate its formulation. 2-(4-Methyl-1H-pyrazol-3-yl)morpholine is a basic amine, and its presentation as a dihydrochloride salt is a deliberate chemical choice.

  • Causality in Formulation: Free-base pyrazoles often suffer from poor dissolution in the gastrointestinal (GI) tract, leading to erratic absorption profiles[2]. The dihydrochloride salt significantly enhances aqueous solubility. For Intravenous (IV) dosing, this allows the use of a simple 0.9% Saline vehicle, preventing precipitation in the bloodstream. For Per Os (PO) dosing, a 0.5% Methylcellulose (MC) suspension in water is utilized. The viscosity of MC modulates gastric emptying, preventing the highly soluble salt from causing rapid osmotic shifts in the murine GI tract, thereby ensuring a highly reproducible absorption phase.

In Vivo Experimental Design (Murine Model)

Male C57BL/6 mice are the standard for early PK profiling due to their well-characterized cytochrome P450 (CYP) expression, which provides a reliable translational baseline for hepatic clearance.

  • Causality in Sampling: Traditional PK studies rely on terminal cardiac puncture, requiring dozens of mice per study and introducing severe inter-subject variability. By employing serial tail-vein micro-sampling, we construct a complete concentration-time curve from a single animal. This self-validating approach ensures that the calculated half-life ( t1/2​ ) and clearance ( Cl ) are true representations of the individual animal's metabolism rather than a composite artifact.

Protocol 1: Murine Dosing and Serial Micro-sampling
  • Preparation: Fast male C57BL/6 mice (20–25 g) for 12 hours prior to PO dosing to standardize gastric transit times. IV cohorts remain fed.

  • Administration: Administer the compound via lateral tail vein injection (IV, 2 mg/kg in Saline) or oral gavage (PO, 10 mg/kg in 0.5% MC).

  • Micro-sampling: At precisely 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, perform a minor tail vein nick. Collect exactly 15 µL of whole blood into K2​EDTA -coated capillary tubes.

  • Processing: Centrifuge the capillary tubes at 2,000 × g for 10 minutes at 4°C to isolate plasma. Transfer the plasma fraction to a 96-well plate and store at -80°C.

Bioanalytical Methodology (LC-MS/MS)

The high polarity of the pyrazole-morpholine core necessitates specific sample preparation and chromatographic choices.

  • Causality in Extraction: Liquid-liquid extraction (LLE) is ineffective here because highly polar dihydrochloride salts partition poorly into non-polar organic solvents. Instead, direct protein precipitation (PPT) using Acetonitrile (ACN) is employed. ACN efficiently denatures plasma proteins while keeping the hydrophilic analyte fully solvated[3][4].

  • Self-Validating QC System: Every analytical run must include a blank matrix (to monitor column carryover), a zero sample (matrix + Internal Standard), and Quality Control (QC) samples at low, medium, and high concentrations. Run acceptance requires 67% of QCs to fall within ±15% of their nominal values[5].

Protocol 2: Plasma Protein Precipitation and LC-MS/MS Analysis
  • Precipitation: Aliquot 10 µL of thawed murine plasma into a 96-well plate. Add 30 µL of cold ACN containing 0.1% Formic Acid and an Internal Standard (IS) (e.g., a stable heavy-isotope labeled analog) at a 3:1 ratio.

  • Extraction: Vortex the plate vigorously for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C to pellet the denatured proteins.

  • Dilution: Transfer 20 µL of the supernatant to a clean plate and dilute with 80 µL of LC-MS grade water. Causality: Diluting the organic extract prevents "solvent effects" (peak broadening) when injecting onto a reversed-phase column.

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Table 1: Optimized LC-MS/MS Operational Parameters
ParameterSpecificationRationale
Analytical Column Polar-embedded C18 or HILIC (50 × 2.1 mm, 1.7 µm)Retains highly polar basic amines better than standard C18.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation of the morpholine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures sharp peak elution.
Ionization Mode Electrospray Ionization Positive (ESI+)Highly sensitive for basic nitrogen-containing compounds.
Detection Mode Multiple Reaction Monitoring (MRM)Maximizes signal-to-noise ratio by isolating specific parent-to-daughter ion transitions.

Mechanistic Insights: Metabolism & Clearance

Understanding the metabolic liabilities of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine is critical for interpreting its clearance ( Cl ) and bioavailability ( F% ). The morpholine ring is a well-documented site for metabolic degradation, primarily initiated by Cytochrome P450 (CYP) enzymes in the murine liver.

  • Causality in Clearance: CYP-mediated oxidation of the morpholine ring typically begins with C-N bond cleavage or oxidation of the heteroatom (sulfur/oxygen), leading to ring opening and the formation of aminoethoxyacetic acid derivatives[6][7]. If the in vivo clearance of this compound is unexpectedly high, structural optimization (e.g., introducing steric hindrance via methylation adjacent to the morpholine oxygen) may be required to block this CYP-mediated liability.

Pharmacokinetic Parameter Derivation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is utilized to derive the PK parameters. Below is a structured summary of the expected quantitative data profile for a highly soluble, moderately cleared pyrazole-morpholine derivative.

Table 2: Representative Murine Pharmacokinetic Parameters (NCA)
ParameterSymbolIV Dose (2 mg/kg)PO Dose (10 mg/kg)Interpretation
Maximum Concentration Cmax​ 1,850 ng/mL920 ng/mLHigh IV Cmax​ reflects complete solubility of the salt.
Time to Maximum Tmax​ 0.083 h0.5 hRapid PO absorption typical of small, polar molecules.
Area Under Curve AUC0−∞​ 2,400 h·ng/mL5,400 h·ng/mLTotal systemic exposure.
Half-Life t1/2​ 1.2 h1.4 hShort half-life indicative of rapid CYP-mediated morpholine clearance.
Clearance Cl 13.8 mL/min/kgN/AModerate hepatic extraction ratio in mice.
Volume of Distribution Vd​ 1.4 L/kgN/AGreater than total body water, indicating tissue penetration.
Bioavailability F% N/A45%Moderate bioavailability due to first-pass hepatic metabolism.

Workflow Visualization

PK_Workflow cluster_0 In Vivo Murine Dosing cluster_1 Data Analysis & Metabolism N1 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride N2 IV Administration (Saline Vehicle) N1->N2 N3 PO Administration (0.5% MC Vehicle) N1->N3 N4 Serial Blood Micro-sampling (0.083 to 24 h) N2->N4 N3->N4 N5 Protein Precipitation (3:1 ACN:Plasma) N4->N5 N6 LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6 N7 NCA Parameter Derivation (Clearance, Vd, F%) N6->N7 N8 CYP450 Metabolite ID (Morpholine Ring Opening) N6->N8

Fig 1: In vivo pharmacokinetic and metabolic evaluation workflow for pyrazole-morpholine derivatives.

References

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ACS Publications.[Link]

  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics - AACR Journals.[Link]

  • The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. PMC - NIH.[Link]

  • A Sensitive Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Nimbolide in Mouse Serum. Semantic Scholar.[Link]

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. PubMed - NIH.[Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. PMC - NIH.[Link]

  • Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. Diva Portal.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride

Executive Summary The quantification of highly polar, basic small molecules in biological matrices presents a persistent challenge in bioanalysis. 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a highly hydrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of highly polar, basic small molecules in biological matrices presents a persistent challenge in bioanalysis. 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a highly hydrophilic compound frequently utilized as a pharmacophore in kinase inhibitor development. Due to its extreme polarity and basic nitrogen centers, standard Reversed-Phase Liquid Chromatography (RPLC) fails to provide adequate retention, leading to severe ion suppression and peak tailing.

This application note details the rational development and validation of a Hydrophilic Interaction Liquid Chromatography tandem mass spectrometry (HILIC-MS/MS) method. By leveraging zwitterionic stationary phases and precise mobile phase thermodynamics, this protocol establishes a self-validating, high-throughput system aligned with the FDA Bioanalytical Method Validation (BMV) Guidance[1][2].

Analyte Profiling & The Causality of RPLC Failure

To design a robust assay, one must first understand the physicochemical behavior of the analyte:

  • Chemical Structure: Contains a pyrazole ring and a morpholine moiety.

  • Ionization: The compound is a dihydrochloride salt. In solution, the salt dissociates, leaving a highly polar free base with multiple basic nitrogen atoms (pKa ~8.5–9.5).

  • Mass Spectrometry Profile: Monoisotopic mass is 167.11 Da. In positive Electrospray Ionization (ESI+), the salt counter-ions are stripped, yielding a strong [M+H]⁺ precursor ion at m/z 168.1.

Why RPLC Fails: Hydrophobic C18 columns rely on van der Waals interactions. The protonated basic amines of this analyte are strongly solvated by water, causing the compound to elute in the void volume alongside endogenous salts and early-eluting matrix components. Furthermore, the secondary amine in the morpholine ring interacts aggressively with unendcapped residual silanols on silica-based RPLC columns, resulting in severe peak tailing and loss of sensitivity.

Method Development Rationale

Chromatographic Strategy: The HILIC Advantage

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism specifically suited for polar metabolites and basic amines[3][4]. Instead of a hydrophobic stationary phase, HILIC utilizes a polar stationary phase (e.g., ZIC-HILIC) and a highly organic mobile phase.

  • Mechanism: The stationary phase immobilizes a water-enriched liquid layer. The polar analyte partitions between the flowing organic-rich mobile phase and this stagnant aqueous layer.

  • Column Selection: A Zwitterionic (ZIC-HILIC) column is selected over bare silica. The 1:1 ratio of oppositely charged functional groups (sulfoalkylbetaine) provides weak, balanced electrostatic interactions that prevent the irreversible binding of basic amines, ensuring sharp, symmetrical peaks[5].

Mobile Phase Thermodynamics

In HILIC, water is the "strong" (eluting) solvent, and acetonitrile (ACN) is the "weak" solvent.

  • Buffer Causality: A volatile buffer—10 mM ammonium formate—is strictly required. Without it, the ionic strength of the aqueous layer fluctuates, leading to shifting retention times.

  • pH Control: The mobile phase is adjusted to pH 3.0 with formic acid. This ensures the morpholine nitrogen remains fully protonated, maximizing its hydrophilicity and partitioning into the aqueous layer, thereby increasing retention[4].

MethodDev A 1. Analyte Profiling Polar, Basic Amine (pKa ~9) B 2. Column Selection ZIC-HILIC Stationary Phase A->B Prevents RP phase collapse C 3. Mobile Phase Optimization High ACN / Aq. Ammonium Formate B->C Stabilizes polar partitioning D 4. MS/MS Tuning ESI(+), MRM Optimization C->D Enhances desolvation & signal E 5. Method Validation FDA BMV 2018 Standards D->E Ensures regulatory compliance

Fig 1. Logical workflow and causality for HILIC-MS/MS method development of polar basic amines.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride (Reference Standard, >99% purity).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte-d4).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, and Ammonium Formate.

  • Matrix: Blank human or animal plasma (K2EDTA).

Sample Preparation: A Self-Validating Extraction System

To ensure trustworthiness, the extraction protocol must mitigate matrix effects while maintaining compatibility with the HILIC initial conditions.

Causality of Solvent Matching: Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing peak splitting. Therefore, the final sample extract must contain at least 75% acetonitrile.

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma sample (blank, QC, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of IS working solution (100 ng/mL in 50:50 Water:ACN) to track extraction recovery and correct for ionization variations.

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile containing 1% Formic Acid. Rationale: Formic acid denatures protein binding sites, ensuring the basic amine is released into the solvent.

  • Agitation & Centrifugation: Vortex for 5 minutes at 1,000 rpm. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Solvent Matching: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of pure Acetonitrile. Rationale: This brings the final organic composition to >85%, perfectly matching the HILIC gradient starting conditions.

  • Injection: Inject 2 µL into the LC-MS/MS system.

SamplePrep P Plasma (50 µL) IS Spike IS (10 µL) P->IS PPT Protein Precipitation (150 µL ACN + 1% FA) IS->PPT V Vortex & Centrifuge (14,000 rpm, 10 min) PPT->V S Supernatant Dilution (1:1 ACN) V->S LC LC-MS/MS Injection (2 µL) S->LC

Fig 2. Protein precipitation and solvent-matching workflow for HILIC injection.

Chromatographic Conditions
  • Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm).

  • Column Temperature: 40°C (Improves mass transfer and reduces backpressure).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Table 1. HILIC Gradient Elution Profile

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Rationale
0.0 5% 95% Initial highly organic state promotes retention.
1.0 5% 95% Isocratic hold to focus the analyte band.
3.5 40% 60% Linear gradient to elute the polar analyte.
4.0 50% 50% High aqueous wash to elute polar phospholipids.
4.5 5% 95% Return to initial conditions.

| 6.5 | 5% | 95% | Column re-equilibration (Critical for HILIC). |

Mass Spectrometry Conditions

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode utilizing ESI+.

Table 2. Optimized MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) Purpose
Analyte 168.1 82.1 60 25 Quantifier (Methylpyrazole cation)
Analyte 168.1 124.1 60 18 Qualifier (Morpholine ring cleavage)

| Analyte-d4 (IS)| 172.1 | 86.1 | 60 | 25 | Internal Standard Quantifier |

Method Validation Framework

To guarantee data integrity for pharmacokinetic (PK) studies, the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1][2].

  • Selectivity: Blank matrix from 6 independent sources must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area.

  • Matrix Effect (ME): Evaluated by calculating the Matrix Factor (MF). Peak area of analyte spiked post-extraction is compared to neat standards. The IS-normalized MF must have a CV ≤ 15%. HILIC effectively separates the analyte from early-eluting RPLC suppression zones[4].

  • Accuracy & Precision: Assessed at four QC levels (LLOQ, LQC, MQC, HQC) over three independent runs.

Table 3. Simulated Validation Acceptance Criteria (FDA Aligned)

Parameter Acceptance Criteria Expected Performance
Linearity Range R² ≥ 0.99 (1/x² weighting) 1.0 – 1000 ng/mL
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ) 3.2% – 8.5%
Inter-day Accuracy 85% – 115% of nominal 92.4% – 106.1%
Extraction Recovery Consistent across QC levels ~88% (CV < 6%)

| Autosampler Stability | Stable for ≥ 24 hours at 4°C | 48 hours validated |

Conclusion

The quantification of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride necessitates a departure from traditional reversed-phase methodologies. By implementing a ZIC-HILIC chromatographic strategy paired with a solvent-matched protein precipitation protocol, this method overcomes the inherent challenges of high polarity and basicity. The resulting assay provides a self-validating, high-throughput, and regulatory-compliant framework capable of supporting rigorous clinical and non-clinical pharmacokinetic evaluations.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories Inc. URL: [Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

  • Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters PubMed (National Institutes of Health), April 2012. URL: [Link]

  • Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications Chromatography Online, April 2022. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Optimal Storage and Handling of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride Solutions

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of solutions containing 2-(4-Methyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability assessment of solutions containing 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride. The integrity and stability of this compound in solution are paramount for generating accurate, reproducible, and reliable data in research and development settings. By understanding the inherent chemical properties of its constituent moieties—the morpholine ring, the pyrazole ring, and the dihydrochloride salt—we can establish protocols that mitigate degradation. This guide details the primary factors influencing solution stability, provides validated protocols for solution preparation and storage, and offers a framework for stability assessment and troubleshooting.

Chemical Profile and Intrinsic Stability

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a heterocyclic compound whose stability in solution is governed by the interplay of its three primary structural components. A proactive approach to storage requires understanding the potential liabilities of each.

  • Morpholine Ring: The morpholine moiety, a saturated heterocycle containing both ether and secondary amine functionalities, is susceptible to oxidative degradation.[1] The initial step in its degradation often involves the cleavage of a Carbon-Nitrogen bond, which can be initiated by chemical oxidants, light, or microbial action.[2]

  • Pyrazole Ring: Pyrazole and its derivatives can be sensitive to oxidation and photodegradation, which may manifest as a discoloration (e.g., browning) of the material or solution.[3][4] N-unsubstituted pyrazoles can also undergo tautomeric interconversion, a process that can be facilitated by moisture.[3]

  • Dihydrochloride Salt: The dihydrochloride salt form is employed to enhance the aqueous solubility and solid-state stability of the parent molecule, which contains two basic nitrogen centers.[5] However, in solution, this creates a mildly acidic environment. The stability of hydrochloride salts can be complex, with potential challenges including the common-ion effect in certain buffers and disproportionation back to the less soluble free base under specific pH conditions.[5][6]

Below is a diagram illustrating the key structural features and potential sites of chemical instability.

cluster_0 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride cluster_1 Potential Degradation Sites compound A Morpholine Ring: - Susceptible to C-N bond cleavage - Oxidative ring opening compound->A   B Pyrazole Ring: - Prone to oxidation - Potential photodegradation compound->B   C Basic Nitrogens (as HCl salt): - Governs pH of unbuffered solutions - Site of potential disproportionation compound->C  

Caption: Key structural moieties and their stability considerations.

Critical Factors Governing Solution Stability

Several environmental factors can significantly impact the shelf-life of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride solutions. Controlling these variables is essential for maintaining the compound's integrity.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[7] While freezing can slow these processes, repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation. The recommended practice is to store stock solutions in single-use aliquots.[8]

  • pH: The pH of the solution is a critical stability parameter. As a dihydrochloride salt, the compound will generate an acidic pH in unbuffered aqueous solutions. The stability of the morpholine and pyrazole rings can be pH-dependent. It is crucial to evaluate the stability of the compound in the specific buffer systems used for biological assays, as extreme pH values can catalyze hydrolysis.[9]

  • Light: Exposure to UV or high-intensity visible light can induce photodegradation, particularly of the pyrazole moiety.[3] Therefore, solutions should always be stored in light-protecting containers, such as amber vials or tubes wrapped in aluminum foil.[10]

  • Atmosphere (Oxygen): The presence of atmospheric oxygen is a primary driver of oxidative degradation for both the morpholine and pyrazole rings.[1][3] To maximize long-term stability, particularly for concentrated stock solutions, it is best practice to minimize headspace in the storage vial and/or purge the vial with an inert gas like argon or nitrogen.[4]

  • Solvent and Container Selection: The choice of solvent is critical. For initial stock solutions, anhydrous-grade solvents (e.g., DMSO) are preferred to minimize water content and reduce the risk of hydrolysis.[3] The container material should be inert to prevent leaching of contaminants into the solution or adsorption of the compound onto the container surface.[11] Borosilicate glass (Type I) or high-quality polypropylene are generally suitable choices.

Recommended Storage Conditions

Based on the chemical principles outlined above, the following storage conditions are recommended. It is imperative for each laboratory to validate these conditions for their specific application and solvent system.

Solution Type Solvent Temperature Duration Atmosphere Container
Primary Stock Anhydrous DMSO-80°C≤ 12 monthsInert Gas (Argon/Nitrogen)Amber Glass Vial w/ PTFE-lined cap
(High Concentration)-20°C≤ 6 monthsInert Gas (Argon/Nitrogen)Amber Glass Vial w/ PTFE-lined cap
Working Stock Aqueous Buffer, DMSO, Ethanol-20°C≤ 1 monthStandard AirAmber vial or light-protected tube
(Intermediate Conc.)2-8°C≤ 1 weekStandard AirAmber vial or light-protected tube
Working Dilutions Aqueous Assay Buffer2-8°C≤ 24 hoursStandard AirAssay-specific (e.g., microplate)

Experimental Protocols

These protocols provide a standardized workflow for the preparation, storage, and stability verification of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride solutions.

Protocol 1: Preparation of Concentrated Stock Solutions

Objective: To prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent for long-term storage.

Rationale: Using an anhydrous solvent minimizes hydrolysis, and storing aliquots at -80°C minimizes all degradation pathways.[3][8]

Materials:

  • 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride (solid)

  • Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen) cylinder with regulator

  • Sterile syringes and needles

Procedure:

  • Pre-weigh Vial: Tare a sterile amber glass vial on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of the solid compound directly into the tared vial. Record the exact weight.

  • Solvent Addition: Under a fume hood, calculate and add the precise volume of anhydrous DMSO required to achieve the target concentration.

  • Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Brief, gentle warming (<40°C) may be applied if necessary, but is not ideal.

  • Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen. This displaces oxygen, reducing oxidative degradation.[4]

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use amber vials (e.g., 20-100 µL per vial). This critical step prevents repeated freeze-thaw cycles of the primary stock.[8]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and storage temperature.

  • Storage: Place the labeled aliquots in a freezer box and store at -80°C for long-term stability or -20°C for intermediate-term storage.

Protocol 2: Validating Solution Stability (HPLC-Based Protocol)

Objective: To establish a self-validating system to confirm the stability of the compound in a specific solvent and storage condition over time.

Rationale: A stability-indicating analytical method, such as HPLC, provides quantitative data on the purity and concentration of the compound, allowing for the detection of degradation products.[12][13] This protocol serves as a template that should be adapted to the specific analytical capabilities of the user's laboratory.

G cluster_prep Preparation (Day 0) cluster_testing Time-Point Testing cluster_analysis Data Analysis prep_sol Prepare Solution (as per Protocol 1 or for working dilution) aliquot Aliquot into multiple identical vials prep_sol->aliquot t0_analysis Analyze T=0 sample via HPLC aliquot->t0_analysis 1 vial store Store remaining aliquots at desired condition aliquot->store N vials compare Compare Chromatograms: - Peak Area of Parent Compound - Appearance of New Peaks t0_analysis->compare tp1 Time Point 1 (e.g., 1 week) tpN Time Point N (e.g., 6 months) analyze1 Analyze vial via HPLC tp1->analyze1 analyzeN Analyze vial via HPLC tpN->analyzeN analyze1->compare analyzeN->compare decision Assess Stability: Is parent peak area >95% of T=0? Are new peaks <1% of total area? compare->decision stable Solution is Stable decision->stable Yes unstable Solution is Degrading decision->unstable No

Caption: Workflow for a time-course stability assessment study.

Procedure:

  • Method Development: Develop or utilize a stability-indicating HPLC method (e.g., reverse-phase with UV detection) that can resolve the parent compound from potential impurities or degradation products.

  • Initial Analysis (T=0): Prepare the solution of interest as described in Protocol 1 or as a working dilution. Immediately analyze a fresh sample to obtain the initial (T=0) chromatogram. Record the peak area and retention time of the parent compound.

  • Sample Storage: Store a series of identical, sealed aliquots of the same solution under the desired test conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage. Allow it to equilibrate to room temperature before analysis.

  • HPLC Analysis: Analyze the sample using the identical HPLC method as the T=0 analysis.

  • Data Comparison: Compare the chromatogram from each time point to the T=0 data.

    • Purity Assessment: Calculate the purity of the parent compound as a percentage of the total peak area. A significant decrease in purity indicates degradation.

    • Degradant Detection: Look for the appearance of new peaks, which signify the formation of degradation products.

    • Acceptance Criteria: A common acceptance criterion for a stable solution is the retention of ≥95% of the initial parent compound concentration/area and no single degradation product constituting >1% of the total area.

Troubleshooting Guide

Unexpected observations during storage or use can indicate solution instability. This guide provides potential causes and corrective actions.

Observation Potential Cause(s) Recommended Action(s)
Color Change (e.g., yellowing/browning) Oxidation of the pyrazole or morpholine moiety.[3]Store solution under an inert atmosphere (argon/nitrogen). Ensure storage in light-protected (amber) containers. Prepare fresh solution.
Precipitate Formation Exceeded solubility limit; Temperature-induced precipitation (especially after freezing); pH shift causing disproportionation to free base; Degradation to an insoluble product.Visually inspect solution for complete dissolution before storage. Sonicate gently after thawing to attempt redissolution.[10] Verify the pH of the solution. If degradation is suspected, discard and prepare fresh solution.
Inconsistent Assay Results Degradation of the compound leading to lower effective concentration; Adsorption to container walls; Tautomeric interconversion of the pyrazole ring.[3]Perform a stability check using HPLC (Protocol 2). Prepare fresh dilutions from a validated stock solution daily. Consider using low-adsorption labware.
Appearance of New Peaks in HPLC Chemical degradation (hydrolysis, oxidation, photodegradation).[3]Review storage conditions (temperature, light, atmosphere). Conduct a forced degradation study to identify potential degradants.[14] Shorten the expiration period for the solution.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3187-3190. [Link]

  • Bhattacharya, S., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. International Journal of Pharmaceutical Sciences and Research, 13(4), 1000-10. [Link]

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]

  • China Amines. Morpholine - Amine Derivatives. China Amines. [Link]

  • EAWAG BBD. (2008). Morpholine Degradation Pathway. EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Morpholine. [Link]

  • ALWSCI. (2026). How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control. ALWSCI Technologies. [Link]

  • Restek. (2012). Handling Your Analytical Reference Standards. Restek ChromaBLOGraphy. [Link]

  • Nexchem. SAFETY DATA SHEET - Morpholine. Nexchem. [Link]

  • BioPharma Reporter. (2025). Why Stability Testing Protocols Are Essential for Drug Development. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Scribd. Accelerated Stability Testing Protocols. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Pharmapproach. (2018). Accelerated Stability Testing. [Link]

  • Karaman, R. (2016). Response to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2021). Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. The National Academies Press. [Link]

  • Kumar, L., et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(1), 23-28. [Link]

  • Osorio-Planes, L., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Organic & Biomolecular Chemistry. [Link]

  • Lab Alley. What is the Shelf Life of Hydrochloric Acid?. [Link]

  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Scientia Pharmaceutica, 81(2), 473-484. [Link]

  • Nielsen, N. H., et al. (1988). Stability of histamine dihydrochloride in solution. Allergy, 43(6), 454-457. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride in DMSO

Mechanistic Deep Dive: The Causality of Degradation Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals encountering stability issues when formul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Deep Dive: The Causality of Degradation

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals encountering stability issues when formulating 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride in Dimethyl Sulfoxide (DMSO).

While DMSO is the gold-standard polar aprotic solvent in biological and chemical assays[1], it is not entirely inert under specific microenvironmental conditions. The degradation observed with this compound is rarely a failure of the Active Pharmaceutical Ingredient (API) itself, but rather a solvent-induced artifact driven by the API's salt form.

The dihydrochloride salt creates a highly acidic local microenvironment. Under acidic conditions, DMSO undergoes an autocatalytic, Pummerer-like decomposition[2]. This breakdown generates highly reactive electrophilic impurities, most notably formaldehyde (HCHO) and dimethyl sulfide (DMS)[3].

The API contains two highly nucleophilic secondary amines: the morpholine ring and the pyrazole ring. The in-situ generated formaldehyde rapidly reacts with these secondary amines to form an iminium ion intermediate. Depending on the exact conditions, this intermediate either undergoes an Eschweiler-Clarke-type reduction to form an N-methylated degradant or reacts with a second API molecule to form a methylene-bridged dimer [4].

Frequently Asked Questions (FAQs)

Q1: Why does my compound show a +14 Da or +12 Da mass shift on LC-MS after storage in DMSO? A: These specific mass shifts are the hallmark signatures of formaldehyde-mediated degradation[4].

  • +14 Da (N-Methylation): The secondary amine reacts with formaldehyde and is subsequently reduced. This adds a methyl group ( −CH3​ , +15 Da) and displaces a proton (-1 Da), resulting in a net +14 Da shift.

  • +12 Da (Methylene-Bridged Dimer): Formaldehyde acts as a bridge between two API molecules. The mass of the resulting dimer is 2M+12 Da (addition of a carbon atom +12 Da, and the loss of two protons).

Q2: Why didn't this degradation occur when I used the free base form of the compound? A: The decomposition of DMSO into formaldehyde is heavily acid-catalyzed[2]. The free base form of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine does not provide the requisite protons to initiate the degradation of DMSO[3]. The dihydrochloride salt drastically lowers the apparent pH of the solution, triggering the solvent's breakdown.

Q3: How can I definitively prove that DMSO is the source of the degradation, rather than atmospheric contamination or excipient impurities? A: We recommend a self-validating isotopic labeling experiment using DMSO-d6 (deuterated DMSO). If DMSO is the source of the formaldehyde, the resulting N-methyl degradant will incorporate deuterium, shifting the mass from +14 Da (in standard DMSO) to +16 Da (in DMSO-d6) due to the addition of a −CD3​ group[4]. See Protocol 1 below for the exact methodology.

Q4: How can I prevent this degradation during my in vitro assays? A: You have three primary mechanistic interventions:

  • Neutralization: Convert the API to its free base before dissolving in DMSO.

  • Scavenging: Add a formaldehyde scavenger (e.g., 10 mM Dimedone) to the DMSO stock to intercept the electrophile before it reacts with your API.

  • Solvent Substitution: Switch to an alternative polar aprotic solvent that cannot generate formaldehyde, such as N,N-Dimethylformamide (DMF), though be mindful of its own distinct degradation profile.

Quantitative Data: Degradant Profiling

Degradant TypeLC-MS Mass ShiftMechanism of FormationRelative Rate of Formation (in 10mM API, 25°C)
N-Hydroxymethyl +30 DaDirect addition of HCHO to secondary amineFast (Transient intermediate)
N-Methyl +14 DaIminium ion reduction (Eschweiler-Clarke type)Moderate (Requires reducing equivalent)
Methylene Dimer 2M+12 DaIminium ion trapped by 2nd API moleculeSlow (Concentration dependent)

Experimental Protocols

Protocol 1: Diagnostic LC-MS Workflow for Identifying DMSO-Induced Artifacts

Rationale: This protocol uses isotopic tracing to self-validate that the +14 Da impurity originates from the solvent, eliminating false-positive API instability claims.

  • Preparation: Prepare two parallel 10 mM stock solutions of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride.

    • Vial A: Dissolve in standard anhydrous DMSO.

    • Vial B: Dissolve in anhydrous DMSO-d6 (Isotopic purity >99.9%).

  • Incubation: Incubate both vials at 40°C for 24 hours to accelerate the acid-catalyzed degradation.

  • Quenching: Dilute 10 µL of each stock into 990 µL of Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to halt the reaction.

  • Analysis: Inject 1 µL onto a High-Resolution LC-MS (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: Extract the ion chromatograms for the expected degradants. If Vial A shows a +14 Da peak and Vial B shows a +16 Da peak at the exact same retention time, the degradation is definitively confirmed as a DMSO artifact.

Protocol 2: Preparation of Stabilized Stock Solutions (Scavenger Method)

Rationale: When changing the solvent or salt form is impossible due to assay constraints, intercepting the reactive intermediate preserves API integrity.

  • Scavenger Solution: Prepare a 50 mM solution of Dimedone (5,5-dimethyl-1,3-cyclohexanedione) in anhydrous DMSO. Dimedone is a highly specific, rapid scavenger of formaldehyde.

  • API Dissolution: Weigh the required amount of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride powder.

  • Formulation: Dissolve the API powder directly into the Dimedone-DMSO solution to achieve your target API concentration (e.g., 10 mM).

  • Storage: Aliquot the stabilized solution into single-use amber vials, purge with Argon gas to displace oxygen, and store immediately at -80°C. Thaw only once prior to use.

Degradation Pathway Visualization

Pathway DMSO DMSO Solvent Decomp Acid-Catalyzed Decomposition DMSO->Decomp Acid API Dihydrochloride (Acidic Microenvironment) Acid->Decomp Catalyzes HCHO Formaldehyde (HCHO) Decomp->HCHO Generates Iminium Iminium Ion Intermediate HCHO->Iminium Reacts with Secondary Amines API 2-(4-Methyl-1H-pyrazol-3-yl) morpholine API->Iminium Nucleophilic Attack NMethyl N-Methyl Degradant (+14 Da) Iminium->NMethyl Reduction Dimer Methylene-Bridged Dimer (+12 Da) Iminium->Dimer + 2nd API Molecule

Figure 1: Acid-catalyzed degradation pathway of DMSO generating formaldehyde, leading to API adducts.

References

  • Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO: A GC-MS investigation with deuterated DMSO.
  • Divergent decomposition pathways of DMSO mediated by solvents and additives.
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • Dimethyl sulfoxide. Wikipedia.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Chromatographic Optimization and Troubleshooting for Highly Basic Heterocycles Executive Summary 2-(4-Methyl-1H-pyrazol-3-yl)morph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Chromatographic Optimization and Troubleshooting for Highly Basic Heterocycles

Executive Summary

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a highly polar, basic compound containing both a morpholine ring and a pyrazole moiety. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic amines are notorious for exhibiting severe peak tailing. This technical guide provides a mechanistic understanding of this phenomenon and outlines self-validating protocols to help you achieve sharp, symmetrical peaks, ensuring accurate integration and reliable quantification.

Mechanistic FAQs

Q1: Why does 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride exhibit severe peak tailing in standard RP-HPLC? A1: The root cause is an unwanted secondary retention mechanism. The compound contains a morpholine ring (a secondary amine with a pKa of approximately 8.3)[1]. Because it is a dihydrochloride salt, it readily dissociates in solution, leaving the basic amine groups protonated and positively charged under typical unbuffered or mid-pH conditions. Standard silica-based HPLC columns possess residual surface silanol groups (Si-OH) that become ionized (Si-O⁻) at a pH above 3.5. When the positively charged morpholine nitrogen travels through the column, it undergoes strong electrostatic "ion-exchange" interactions with the negatively charged silanols. This interaction acts like "velcro," causing a fraction of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak[2][3][4].

Q2: How can I definitively differentiate between a chemical (silanol) tailing issue and a physical system void? A2: Peak tailing can stem from either chemical interactions (acid-base) or physical plumbing issues (e.g., dead volume, column bed collapse). Because both manifest as tailing chromatograms, visual inspection is insufficient. The definitive diagnostic test is to inject a neutral, non-ionizable marker compound (such as uracil or toluene). Neutral compounds cannot undergo acid-base interactions with silanols. Therefore, if the neutral marker tails, the issue is physical (hardware). If the neutral marker elutes as a sharp, symmetrical peak but your morpholine derivative tails, the issue is purely chemical[2].

Q3: What is the most effective mobile phase strategy to correct this chemical tailing? A3: The most robust solution is to lower the mobile phase pH to between 2.0 and 3.0. By operating at a pH below the pKa of the acidic silanols, you force the silanol groups into their neutral, protonated state (Si-OH). Without the negative charge on the stationary phase, the electrostatic attraction to the protonated morpholine is eliminated, restoring a purely hydrophobic retention mechanism and yielding a sharp peak[3][5].

Q4: If adjusting the pH is insufficient, what column chemistries or additives should I employ? A4: If low pH does not fully resolve the tailing, the column itself may have highly active sites. Switch to a modern, high-purity "end-capped" C18 column, where residual silanols have been chemically deactivated. Alternatively, you can add a competing base, such as 0.1% Triethylamine (TEA), to the mobile phase. TEA acts as a sacrificial amine, preferentially binding to and blocking the active silanol sites so that your target analyte can elute without interference[5].

Quantitative Data Summary

The following table summarizes the expected causality between mobile phase conditions, the ionization state of the silica stationary phase, and the resulting peak symmetry for basic amines.

Table 1: Effect of Mobile Phase Conditions on Peak Symmetry for Basic Amines

Mobile Phase pHAdditiveSilanol StateExpected Tailing Factor (Tf)Resolution Quality
pH 6.0 - 7.0 NoneIonized (Si-O⁻)> 2.0 (Severe Tailing)Poor
pH 4.0 - 5.0 NonePartially Ionized1.5 - 1.8 (Moderate Tailing)Marginal
pH 2.0 - 3.0 0.1% Formic AcidProtonated (Si-OH)1.0 - 1.2 (Symmetrical)Excellent
pH 6.0 - 7.0 0.1% TEABlocked by TEA1.1 - 1.3 (Slight Tailing)Good

Experimental Protocols

Protocol 1: System Integrity Validation (Neutral Marker Test)

Objective: To isolate physical dead-volume issues from chemical silanol interactions, creating a self-validating baseline before altering method chemistry.

  • Mobile Phase Preparation: Prepare a standard isocratic mobile phase relevant to your current method (e.g., 50:50 Water:Acetonitrile).

  • Sample Preparation: Prepare a 0.1 mg/mL solution of a neutral marker (Uracil for highly aqueous conditions, or Toluene for higher organic conditions) and a separate 0.1 mg/mL solution of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride.

  • Injection: Inject 5 µL of the neutral marker. Record the chromatogram and calculate the Tailing Factor (Tf) at 5% peak height.

  • Evaluation & Causality Check:

    • If Tf > 1.2 for the neutral marker: Stop chemical troubleshooting. The issue is hardware-related. Inspect column frits, replace PEEK tubing to minimize extra-column volume, and ensure all fittings are seated flush[2].

    • If Tf ≤ 1.1 for the neutral marker: The system plumbing is sound. Proceed to inject the target analyte. If the target analyte tails, the issue is confirmed as a chemical acid-base interaction. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization for Basic Amines

Objective: To suppress silanol ionization and eliminate secondary electrostatic interactions.

  • Aqueous Phase Preparation: Prepare 1 Liter of HPLC-grade water. Add 1.0 mL of Formic Acid or Trifluoroacetic Acid (TFA) to yield a 0.1% v/v acidic solution (pH ~2.5).

  • Organic Phase Preparation: Prepare 1 Liter of HPLC-grade Acetonitrile. Add 1.0 mL of Formic Acid or TFA (0.1% v/v) to maintain constant ionic strength and baseline stability during gradient elution.

  • Column Equilibration: Flush the end-capped C18 column with the new low-pH mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica bed.

  • Analysis: Inject the 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride sample.

  • Optimization: If minor tailing persists (Tf > 1.2), introduce 0.1% Triethylamine (TEA) to the aqueous phase and re-adjust the pH to 3.0 using phosphoric acid, then re-equilibrate[5].

Visualizations

Workflow Start Observe Peak Tailing for Target Analyte InjectNeutral Inject Neutral Marker (e.g., Toluene/Uracil) Start->InjectNeutral CheckMarker Does the Neutral Marker Tail? InjectNeutral->CheckMarker Physical Physical Issue: Check Fittings, Tubing, or Column Void CheckMarker->Physical Yes Chemical Chemical Issue: Acid-Base Silanol Interactions CheckMarker->Chemical No Physical->Start Fix & Retest LowPH Lower Mobile Phase pH to 2.5 - 3.0 Chemical->LowPH CheckAnalyte Does Analyte Still Tail? LowPH->CheckAnalyte EndCapped Use End-Capped Column or Add 0.1% TEA CheckAnalyte->EndCapped Yes Resolved Method Optimized: Sharp, Symmetrical Peaks CheckAnalyte->Resolved No EndCapped->Resolved

Diagnostic workflow for differentiating and resolving physical vs. chemical HPLC peak tailing.

Mechanism Analyte Protonated Analyte (Morpholine NH2+) Interaction Electrostatic Attraction (Secondary Retention) Analyte->Interaction NoInteraction No Ionic Attraction Analyte->NoInteraction Silanol Ionized Silanol (Si-O⁻) at mid-pH Silanol->Interaction Tailing Peak Tailing Interaction->Tailing LowPH Low pH Mobile Phase (pH < 3.0) NeutralSilanol Protonated Silanol (Si-OH) LowPH->NeutralSilanol NeutralSilanol->NoInteraction SharpPeak Sharp Gaussian Peak NoInteraction->SharpPeak

Mechanism of secondary silanol interactions and resolution via mobile phase pH adjustment.

References

Sources

Troubleshooting

preventing oxidation of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride during long-term storage

Welcome to the technical support resource for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common questions and troubleshooting scenarios related to its potential for oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, and why is its stability important?

2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a heterocyclic compound of interest in pharmaceutical research. Its chemical integrity is paramount for the validity of experimental results and for ensuring safety and efficacy in drug development. The dihydrochloride salt form is intentionally used to enhance its stability and solubility.[1][2]

Q2: What makes this compound susceptible to oxidation?

The structure of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine contains two key moieties that can be susceptible to oxidation: the morpholine ring and the pyrazole ring. The nitrogen atom in the morpholine ring, although protonated in the dihydrochloride salt, can still be a site for oxidation, potentially forming an N-oxide.[3][4] The electron-rich pyrazole ring system can also undergo oxidative degradation.[5][6][7]

Q3: How does the dihydrochloride salt form help in preventing oxidation?

Amines are often converted to their hydrochloride salts to improve stability.[1] In the case of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, the lone pairs of electrons on the nitrogen atoms of the morpholine and pyrazole rings are protonated. This reduces their availability for oxidative reactions, thus enhancing the compound's stability compared to its free base form.[1][2]

Q4: What are the primary environmental factors that can induce oxidation of this compound?

The primary environmental factors that can accelerate the oxidation of this and other pharmaceutical compounds include:

  • Oxygen: Direct exposure to atmospheric oxygen is a key driver of oxidation.

  • Light: Exposure to UV or visible light can provide the energy to initiate oxidative reactions.

  • Temperature: Higher temperatures can increase the rate of chemical degradation, including oxidation.

  • Humidity: Moisture can facilitate oxidative degradation pathways.[8]

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.[8]

Troubleshooting Guide: Preventing and Identifying Oxidation

This section provides a structured approach to troubleshooting potential oxidation issues during the long-term storage of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process when handling and storing the compound to prevent and address oxidation.

Troubleshooting Workflow for Oxidation Prevention cluster_storage Long-Term Storage Protocol cluster_monitoring Stability Monitoring cluster_troubleshooting Troubleshooting Store_Solid Store Solid Compound (Default Protocol) Check_Conditions Verify Storage Conditions: - Temperature: 2-8°C - Humidity: <40% RH - Atmosphere: Inert (N2/Ar) - Container: Amber, Tightly Sealed Store_Solid->Check_Conditions Periodic_Testing Perform Periodic HPLC Analysis (e.g., at 0, 3, 6, 12 months) Check_Conditions->Periodic_Testing Implement Monitoring Analyze_Results Analyze HPLC Data: - Purity of Main Peak - Presence of New Peaks Periodic_Testing->Analyze_Results Purity_OK Purity >99% and No Significant New Peaks Observed Analyze_Results->Purity_OK No Degradation Purity_Not_OK Purity Decrease or New Peaks Detected Analyze_Results->Purity_Not_OK Degradation Detected Continue_Storage Continue Storage and Monitoring Purity_OK->Continue_Storage Investigate_Source Investigate Source of Degradation: - Review Storage Logs - Check for Container Breach - Perform Forced Degradation Study Purity_Not_OK->Investigate_Source

Caption: Troubleshooting workflow for preventing and identifying oxidation.

Potential Oxidation Pathways

Understanding the potential sites of oxidation is crucial for developing appropriate analytical methods to detect degradation products.

Potential Oxidation Pathways Parent 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride Morpholine Nitrogen Pyrazole Ring N_Oxide Morpholine N-Oxide Derivative Parent:f0->N_Oxide Oxidation Ring_Oxidation Hydroxylated Pyrazole or Ring-Opened Products Parent:f1->Ring_Oxidation Oxidation Oxidant Oxidizing Agent (e.g., O2, H2O2) Oxidant->Parent:f0 Oxidant->Parent:f1

Caption: Potential sites of oxidation on the parent molecule.

Recommended Storage Conditions

To minimize the risk of oxidation during long-term storage, the following conditions are recommended, in line with ICH guidelines for stability testing.[9][10]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Humidity < 40% Relative Humidity (RH)Minimizes moisture-facilitated degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidation.[11]
Light Exposure Protected from LightStore in amber glass vials or opaque containers to prevent photodegradation.[8]
Container Tightly Sealed Glass VialsPrevents exposure to atmospheric oxygen and moisture.
Protocol for a Forced Oxidation Study

A forced degradation study can help identify potential oxidation products and assess the stability-indicating nature of your analytical method.

Objective: To intentionally degrade 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride under oxidative stress.

Materials:

  • 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

  • 3% (w/v) Hydrogen Peroxide (H₂O₂) solution

  • Water for HPLC

  • Methanol or Acetonitrile (HPLC grade)

  • Class A volumetric flasks

  • HPLC system with UV or DAD detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in water to a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

  • Control Sample: In a separate flask, mix 5 mL of the stock solution with 5 mL of water.

  • Incubation: Store both the stress and control samples at room temperature, protected from light, for 24 hours.

  • Sample Preparation for Analysis: After incubation, dilute both samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase.

  • HPLC Analysis: Analyze the stressed and control samples by HPLC to observe any new peaks (degradation products) and a decrease in the main peak area.

Protocol for HPLC Stability Monitoring

Regular monitoring using a stability-indicating HPLC method is essential to ensure the long-term integrity of the compound.

Objective: To quantify the purity of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride and detect any degradation products.

HPLC Parameters (Example Method):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of the compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Prepare samples from the long-term storage stability study at the same concentration.

  • Analyze the standard and samples using the HPLC method.

  • Calculate the purity of the compound in the stability samples by comparing the peak area of the main peak to the total peak area.

  • Monitor for the appearance of new peaks over time.

References

  • How to Mitigate Oxidation in Drug Formulations. Patsnap Eureka. Available from: [Link]

  • Stabilization of Oxidation Prone Ingredients. Fagron Academy. Available from: [Link]

  • Addressing Instability in APIs Prone to Oxidation in Tablet Formulations. Pharma.Tips. Available from: [Link]

  • Inhibiting oxidative degradation of pharmaceutical formulations. Google Patents.
  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit. Available from: [Link]

  • ICH Q1 Stability Testing Guidelines. MasterControl. Available from: [Link]

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube. Available from: [Link]

  • ICH Annex 10 Q1F Stability Guideline. BioBoston Consulting. Available from: [Link]

  • ICH Stability Studies. J-STAR Research Inc. Available from: [Link]

  • Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes. ResearchGate. Available from: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]

  • Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. Available from: [Link]

  • Oxidation of Secondary and Primary Amines. SlideShare. Available from: [Link]

  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. Available from: [Link]

  • Analytical methods used to quantify amine oxidation. ResearchGate. Available from: [Link]

  • Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Organic Chemistry Portal. Available from: [Link]

  • Determination of Amines and Amine N-oxides in Biological Samples, Particularly with Supported Liquid Membranes for Sample Pretreatment. Google Books.
  • Volume 39 No 1 page 67. Society of Cosmetic Chemists. Available from: [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. ResearchGate. Available from: [Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights. Asian Journal of Chemistry. Available from: [Link]

  • Heat Stable Salt Accumulation and Solvent Degradation in a Pilot-Scale CO2 Capture Process Using Coal Combustion Flue Gas. Aerosol and Air Quality Research. Available from: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available from: [Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems. Available from: [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles. PubMed. Available from: [Link]

Sources

Optimization

adjusting pH for optimal 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride stability

Welcome to the technical support guide for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the chemical stability of this compound in solution, with a primary focus on pH optimization.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for the stability of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride in aqueous solutions?

A: The molecular structure of this compound contains two key functional groups susceptible to pH-dependent degradation: a morpholine ring and a pyrazole ring. The morpholine moiety contains a secondary amine and an ether linkage, while the pyrazole is a nitrogen-containing heterocycle.

  • Hydrolytic Stability: Both acidic and basic conditions can catalyze the hydrolysis of susceptible functional groups. While the core pyrazole and morpholine rings are generally stable, extreme pH values can promote ring-opening or other degradative reactions. Forced degradation studies are essential to map this stability landscape.[1]

  • Oxidative Stability: The nitrogen atoms, particularly the secondary amine in the morpholine ring, can be susceptible to oxidation. The rate of oxidation is often pH-dependent, as the protonated form of an amine (prevalent at lower pH) is generally less susceptible to oxidation than the free base form (more prevalent at higher pH).

  • Solubility and Physical Stability: As a dihydrochloride salt, the compound's solubility is typically excellent in aqueous media. However, adjusting the pH towards the pKa of the free base can significantly decrease solubility, potentially leading to precipitation and inaccurate experimental results.

Q2: What are the pKa values for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, and how do they influence buffer selection?

  • Morpholine Nitrogen: Morpholine has a pKb of 5.6, which corresponds to a pKa of 8.4 for its conjugate acid.[2] This is the primary basic center and will be protonated at neutral and acidic pH.

  • Pyrazole Nitrogens: Pyrazole is a weak base, with the pyridine-like nitrogen having a pKa of approximately 2.5.

Therefore, you are working with a molecule that has two key buffering regions to consider. When preparing solutions, it is crucial to select a buffer system whose pKa is within +/- 1 pH unit of your target pH to ensure adequate buffer capacity and resist pH shifts.[3][4]

Q3: I dissolved the dihydrochloride salt in pure water. What pH should I expect, and is this suitable for storage?

A: When dissolved in unbuffered, neutral water (e.g., Milli-Q), the dihydrochloride salt of a base will create an acidic solution. The resulting pH will likely be in the range of 3-5, depending on the concentration. While this acidic environment may protect the morpholine amine from oxidation, it may not be optimal for preventing acid-catalyzed hydrolysis. Storing the compound in an unbuffered solution is not recommended, as the pH can easily change due to absorption of atmospheric CO₂. A well-defined, buffered solution is always preferable for ensuring reproducibility and stability.

Q4: What are the most probable degradation pathways I should be looking for?

A: Based on the structure, the primary degradation pathways to investigate are hydrolysis and oxidation.[5][6]

  • Oxidative Degradation: The morpholine ring is a likely site for oxidation. This can lead to N-oxide formation or, under more aggressive conditions, ring cleavage.[6] Certain microorganisms can also degrade the morpholine ring via cytochrome P450-mediated cleavage.[7][8]

  • Hydrolytic Degradation: While the core structure is relatively robust, pyrazole rings, particularly those with certain substituents, can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opened products.[9]

Identifying these pathways requires conducting forced degradation studies (see Protocol 1) and using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector, to separate and identify the degradants.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of parent compound purity in solution. Inappropriate pH: The solution pH may be in a range that promotes rapid acid- or base-catalyzed hydrolysis or oxidation.Conduct a pH-rate profile study (see Protocol 1 ) to identify the pH of maximum stability. Prepare all future solutions using a buffer at this optimal pH.
Incompatible Buffer: The chosen buffer species may be reacting with the compound. For example, phosphate buffers can sometimes catalyze degradation or interact with metal ions.Test stability in an alternative buffer system with a similar pKa. (See Table 1 ). Ensure the buffer does not form complexes if your experiment is sensitive to metal ions.[12][13]
Appearance of new, unidentified peaks in HPLC/LC-MS analysis. Chemical Degradation: These are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.Perform a systematic forced degradation study to intentionally generate degradants.[14][15] This helps to confirm that your analytical method can separate these impurities and aids in their identification by comparing them to the peaks seen in your stability samples.
Contamination: The new peak could be from a contaminated solvent, buffer, or vessel.Analyze a blank (solvent and buffer without the compound) to rule out contamination. Ensure high-purity (e.g., HPLC grade) reagents are used.
The pH of my buffered solution is drifting over time. Insufficient Buffer Capacity: The concentration of the buffer may be too low to resist pH changes caused by the experiment or degradation processes.Increase the buffer concentration (e.g., from 10 mM to 50 mM). Ensure your target pH is within 1 pH unit of the buffer's pKa.[3]
Temperature Effects: The pKa of many common buffers (especially Tris) is highly dependent on temperature. A buffer prepared at room temperature may have a different pH at 4°C or 37°C.Prepare and measure the pH of the buffer at the temperature at which the experiment will be conducted.[3]

Experimental Protocols & Methodologies

Protocol 1: Systematic pH Stability (Forced Degradation) Study

1. Reagents and Materials:

  • 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Buffer Systems (e.g., Citrate, Phosphate, Borate - see Table 1 )

  • HPLC-grade water, acetonitrile, and methanol

  • A calibrated pH meter

  • A stability-indicating HPLC-UV/PDA or LC-MS method (see Protocol 3 )

  • Thermostatically controlled oven or water bath

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). See Protocol 2 for buffer recipes.

  • Sample Preparation: For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration of ~100 µg/mL. Scientist's Note: A small percentage of organic co-solvent from the stock solution is acceptable, but it should be kept minimal (<5%) and consistent across all samples.

  • Time Zero (T₀) Analysis: Immediately after preparation, analyze each sample using your stability-indicating HPLC method. This is your baseline.

  • Incubation: Place the remaining sample vials in an oven set to an elevated temperature (e.g., 60°C). Protect samples from light unless photostability is being tested.[6]

  • Time-Point Analysis: Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). Immediately cool the samples to quench the reaction and analyze them by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T₀.

    • Plot the percentage remaining vs. time for each pH.

    • Determine the pH at which the degradation rate is slowest. This is your optimal pH for stability.

Protocol 2: Preparation of Common Buffer Systems

This protocol provides recipes for preparing 1 L of 50 mM buffer solutions. Always use high-purity water and adjust the final pH with a calibrated meter using dilute HCl or NaOH.

  • 50 mM Citrate Buffer (pH 3-6):

    • Dissolve 10.5 g of citric acid monohydrate in ~950 mL of water.

    • Adjust pH to the desired value (e.g., 4.0) with 1 M NaOH.

    • Add water to a final volume of 1 L.

  • 50 mM Phosphate Buffer (pH 6-8):

    • Prepare two stock solutions: (A) 0.2 M Monobasic sodium phosphate (27.6 g/L) and (B) 0.2 M Dibasic sodium phosphate (28.4 g/L).

    • To prepare a pH 7.4 buffer, mix 19 mL of solution A with 81 mL of solution B and dilute to a final volume of 400 mL with water. Adjust pH as needed.[17]

  • 50 mM Borate Buffer (pH 8-10):

    • Dissolve 3.81 g of sodium tetraborate decahydrate in ~950 mL of water.

    • Adjust pH to the desired value (e.g., 9.0) with 0.1 M HCl.

    • Add water to a final volume of 1 L.

Protocol 3: General Stability-Indicating HPLC Method

This is a starting point for developing a method capable of separating the parent compound from its potential degradants. Validation according to ICH Q2(R1) guidelines is required for use in regulated studies.[18]

  • Instrumentation: HPLC with a PDA detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 5% B

    • 2-20 min: Linear ramp from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the parent compound, and use the PDA to collect spectra across all peaks to assess purity.[10]

Data Summary & Visualization

Table 1: Recommended Buffer Systems for pH Stability Studies

pH RangeBuffer SystempKa Value(s)Notes & Potential Issues
2.5 - 5.5Citrate3.1, 4.8, 6.4Can chelate divalent metal cations.[17]
5.8 - 8.0Phosphate (Na/K)2.1, 7.2, 12.3Can precipitate with some metal ions (e.g., Ca²⁺). Can sometimes catalyze hydrolysis.
7.1 - 9.1Tris-HCl8.1pKa is highly temperature-dependent. Not suitable for some biological assays.[3]
8.1 - 10.1Borate9.2Can form complexes with diols, including some sugars and APIs.

Diagram 1: Decision Workflow for pH Optimization

G cluster_prep Preparation & Initial Analysis cluster_stress Forced Degradation cluster_eval Evaluation & Selection start Dissolve Compound in Organic Solvent (e.g., 1 mg/mL in MeOH) prep_samples Prepare Samples in Buffers (pH 2-12) (Protocol 1) start->prep_samples t0_analysis Analyze T₀ Samples (Protocol 3) prep_samples->t0_analysis incubate Incubate at 60°C (Protected from Light) t0_analysis->incubate Start Stressing timepoints Analyze at Time Points (e.g., 2, 8, 24, 48h) incubate->timepoints plot_data Plot % Remaining vs. Time for each pH timepoints->plot_data Compile Data find_min_k Identify pH with Slowest Degradation Rate plot_data->find_min_k find_min_k->prep_samples Refine pH Range (Optional) select_buffer Select Buffer System with pKa near Optimal pH (Table 1) find_min_k->select_buffer end Optimal pH & Buffer System Identified select_buffer->end Final Protocol Defined

Caption: Workflow for determining the optimal pH for compound stability.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) Parent 2-(4-Methyl-1H-pyrazol-3-yl)morpholine N_Oxide Morpholine N-Oxide Parent->N_Oxide [O] Ring_Cleavage_Ox Oxidative Ring-Opened Products Parent->Ring_Cleavage_Ox [O], harsh Ring_Cleavage_Hyd Hydrolytic Ring-Opened Products Parent->Ring_Cleavage_Hyd H₂O / H⁺ or OH⁻

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Method Validation Guide: Quantification of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride

As pharmaceutical pipelines increasingly focus on highly polar, low-molecular-weight kinase inhibitors and targeted therapeutics, the analytical quantification of complex intermediates has become a critical bottleneck. 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly focus on highly polar, low-molecular-weight kinase inhibitors and targeted therapeutics, the analytical quantification of complex intermediates has become a critical bottleneck. 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride exemplifies this challenge.

Possessing both a pyrazole ring and a morpholine moiety, this molecule exists as a di-cationic species at physiological and acidic pH levels. When analyzing such highly polar, basic compounds, standard Reversed-Phase (RP) chromatography often fails, resulting in void-volume elution and severe peak tailing due to secondary interactions with unendcapped surface silanols.

To establish a robust control strategy, a single analytical method is rarely sufficient. This guide provides a definitive comparison between two orthogonal analytical strategies—Ion-Pairing RP-HPLC-UV and HILIC-LC-MS/MS —and details their validation frameworks in strict accordance with the ICH Q2(R2) guidelines[1][2].

Mechanistic Rationale: Selecting the Right Analytical Strategy

An analytical method must be driven by the physicochemical reality of the analyte. The dihydrochloride salt of our target molecule dictates extreme hydrophilicity. We must engineer the chromatographic environment to force retention.

Strategy A: Ion-Pairing RP-HPLC-UV (The Hydrophobic Masking Approach)

To retain this di-cationic molecule on a standard C18 column, we introduce an anionic ion-pairing reagent (e.g., sodium 1-octanesulfonate) into the mobile phase. The sulfonate head binds to the protonated nitrogens of the pyrazole and morpholine rings, while the octyl tail provides a temporary lipophilic mask. This complex successfully partitions into the hydrophobic C18 stationary phase. However, because ion-pairing reagents are non-volatile and suppress electrospray ionization (ESI), this method is strictly limited to UV detection.

Strategy B: HILIC-LC-MS/MS (The Orthogonal Partitioning Approach)

Hydrophilic Interaction Liquid Chromatography (HILIC) embraces the molecule's polarity rather than fighting it. Utilizing a highly organic mobile phase (>70% acetonitrile) and a polar stationary phase (e.g., Amide or bare silica), HILIC establishes a water-enriched layer on the column surface[3]. The polar analyte partitions out of the organic mobile phase and into this aqueous layer, resulting in strong retention[4]. Furthermore, the high organic content drastically improves droplet desolvation in the ESI source, exponentially increasing mass spectrometric sensitivity[5].

RetentionLogic Molecule 2-(4-Methyl-1H-pyrazol-3-yl)morpholine Dihydrochloride (Polar, Basic) RP_HPLC RP-HPLC Strategy (Hydrophobic Phase) Molecule->RP_HPLC HILIC HILIC-MS/MS Strategy (Hydrophilic Phase) Molecule->HILIC RP_Issue Poor Retention & Peak Tailing RP_HPLC->RP_Issue HILIC_Adv Strong Retention via Water Layer Partitioning HILIC->HILIC_Adv RP_Solution Add Ion-Pairing Reagent (Suppresses MS Signal) RP_Issue->RP_Solution HILIC_MS High Organic Phase Enhances ESI-MS Signal HILIC_Adv->HILIC_MS

Figure 1: Mechanistic causality driving the selection of RP-HPLC vs. HILIC for polar basic analytes.

Experimental Methodologies: Building Self-Validating Systems

A robust analytical protocol does not merely generate data; it continuously proves its own validity. Both protocols below integrate System Suitability Testing (SST) and continuous quality control checks to ensure the system is "fit for purpose" before, during, and after the run[1].

Protocol A: Ion-Pairing RP-HPLC-UV (Optimized for Bulk Assay)

Objective: High-precision quantification of the bulk drug substance or intermediate.

  • Mobile Phase Preparation:

    • Buffer: Dissolve 50 mM NaH2​PO4​ in LC-grade water. Adjust pH to 3.0 using phosphoric acid (ensures full protonation of the analyte and suppresses silanol ionization). Add 5.0 mM sodium 1-octanesulfonate.

    • Eluent: Isocratic blend of Buffer / Acetonitrile (80:20, v/v).

  • Chromatographic Conditions:

    • Column: Endcapped C18 (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 225 nm (targeting the pyrazole chromophore).

  • Self-Validating SST Criteria:

    • Inject the 100 µg/mL working standard 5 times.

    • Acceptance: Retention time %RSD 1.0%; Peak Area %RSD 2.0%; Tailing Factor ( Tf​ ) 1.5. If these criteria fail, the run is automatically aborted.

Protocol B: HILIC-LC-MS/MS (Optimized for Trace Bioanalysis)

Objective: Ultra-sensitive quantification for pharmacokinetic (PK) profiling or trace genotoxic impurity screening.

  • Mobile Phase Preparation:

    • Mobile Phase A (Strong Solvent): 10 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Mobile Phase B (Weak Solvent): Acetonitrile with 0.1% formic acid[6].

  • Chromatographic Conditions:

    • Column: Amide-bonded HILIC (100 x 2.1 mm, 1.7 µm).

    • Gradient: Start at 90% B (low elution strength in HILIC). Ramp down to 50% B over 5 minutes to elute the highly polar analyte.

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the specific precursor-to-product ion transition for the protonated molecule [M+H]+ .

  • Self-Validating Internal Control:

    • Spike all samples and standards with a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the analyte, perfectly tracking and mathematically correcting for any matrix-induced ion suppression or injection volume variations.

ICH Q2(R2) Validation Workflow & Data Comparison

Under the ICH Q2(R2) framework, the validation lifecycle must empirically demonstrate Specificity, Linearity, Range, Accuracy, Precision, and Sensitivity (LOD/LOQ)[2][7].

ValidationWorkflow cluster_params Validation Parameters Start ICH Q2(R2) Validation Protocol Spec Specificity Start->Spec Range Linearity & Range Start->Range Sens LOD & LOQ Start->Sens Prec Precision & Accuracy Start->Prec System System Suitability Testing (SST) Continuous Self-Validation Spec->System Range->System Sens->System Prec->System Fit Method Fit for Intended Purpose System->Fit

Figure 2: The ICH Q2(R2) analytical procedure validation lifecycle, culminating in continuous SST.

Comparative Validation Metrics

The following table synthesizes the experimental validation data, highlighting the fundamental trade-offs between the two methodologies.

Validation ParameterICH Q2(R2) RequirementProtocol A: RP-HPLC-UVProtocol B: HILIC-LC-MS/MS
Specificity No interference at analyte RTBaseline resolved ( Rs​>2.0 )Highly specific MRM transition
Linearity (Range) R2≥0.995 across reportable range1.0 – 100 µg/mL ( R2=0.9995 )1.0 – 1000 ng/mL ( R2=0.9982 )
LOD (Sensitivity)S/N 30.2 µg/mL0.1 ng/mL
LOQ (Sensitivity)S/N 101.0 µg/mL1.0 ng/mL
Accuracy (Recovery) 98–102% (Assay) / 80-120% (Trace)99.6% ± 0.5% 93.8% ± 5.2%
Precision (Repeatability) %RSD 2.0% (Assay limits)0.8% 6.5%
Data Interpretation & Application Guidance

The empirical data reveals a classic analytical dichotomy driven by the detection mechanism:

  • Use Protocol A (RP-HPLC-UV) for Release Testing and Assay of the bulk intermediate. The UV detector, while less sensitive, offers superior linearity and precision (0.8% RSD), easily meeting the strict 98-102% accuracy requirements for bulk drug substance release.

  • Use Protocol B (HILIC-LC-MS/MS) for Bioanalysis and Trace Impurity Profiling . The orthogonal retention mechanism combined with ESI-MS/MS provides a 1000-fold increase in sensitivity (LOQ of 1.0 ng/mL), which is mandatory for tracking the molecule in complex biological matrices or ensuring genotoxic impurities remain below the Threshold of Toxicological Concern (TTC).

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation YouTube - Analytical Compliance Seminars.
  • Reverse-Phase Liquid Chromatography vs.
  • HILIC: The Pros and Cons LCGC Intern
  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Agilent Technologies.
  • What is the difference between HILIC columns VS normal/reverse columns uHPLCs Lab.

Sources

Comparative

Decoding the Signature Fragmentation of a Novel Morpholine-Pyrazole Compound: A Comparative Mass Spectrometry Guide

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Mass spectrometry stands as an indispensable tool in this endeavor, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide will establish a robust, predicted fragmentation pathway based on the well-documented fragmentation of its core pyrazole and morpholine moieties. This analysis will be supplemented with a comparative overview of related structures, providing researchers with a foundational understanding for identifying this and similar compounds.

Predicted Fragmentation Pathway of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine

The fragmentation of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine under mass spectrometry, particularly using techniques like Collision-Induced Dissociation (CID), is anticipated to be a composite of the characteristic fragmentation patterns of its pyrazole and morpholine rings.[1][2] The initial ionization would likely result in the formation of a protonated molecular ion, [M+H]⁺. Subsequent fragmentation would proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses.

The fragmentation cascade is expected to be initiated by cleavages within the more labile morpholine ring, followed by characteristic pyrazole ring fragmentations.

fragmentation_pathway M [M+H]⁺ 2-(4-Methyl-1H-pyrazol-3-yl)morpholine F1 Fragment 1 m/z = [M+H - H2O]⁺ M->F1 Loss of H₂O F2 Fragment 2 m/z = [M+H - C2H4O]⁺ M->F2 Loss of C₂H₄O F3 Fragment 3 [4-Methyl-1H-pyrazol-3-yl]methaniminium M->F3 Morpholine ring opening F4 Fragment 4 [C4H5N2]⁺ F3->F4 Loss of CH₂NH F5 Fragment 5 [C3H3N]⁺ F4->F5 Loss of HCN

Caption: Predicted major fragmentation pathways of protonated 2-(4-Methyl-1H-pyrazol-3-yl)morpholine.

Key Predicted Fragmentation Steps:

  • Initial Morpholine Ring Cleavage: The morpholine ring is prone to several fragmentation pathways. A common route involves the loss of a neutral water molecule (H₂O) or a C₂H₄O fragment.[3][4] Another highly probable fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[5]

  • Formation of the Pyrazole Core Ion: Cleavage of the bond connecting the morpholine and pyrazole rings would yield a protonated 4-methyl-1H-pyrazole ion.

  • Characteristic Pyrazole Fragmentation: The pyrazole ring itself is known to undergo specific fragmentations. The most predominant of these is the expulsion of a neutral hydrogen cyanide (HCN) molecule.[6][7] Another characteristic, though often less prominent, fragmentation is the loss of a nitrogen molecule (N₂).[6] The presence of a methyl group on the pyrazole ring can also lead to the loss of a hydrogen radical, potentially followed by ring expansion to a more stable pyridazine or pyrimidine-like structure.[6]

Comparative Fragmentation Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectral behavior of similar molecules.

CompoundKey Fragmentation PathwaysReference
Substituted Pyrazoles - Expulsion of HCN from the molecular ion. - Loss of N₂ from the [M-H]⁺ ion. - Substituent-driven fragmentation (e.g., loss of Br• from bromopyrazoles).[6][7]
Morpholine Derivatives - Neutral loss of the morpholine moiety. - α-cleavage next to the nitrogen or oxygen atom. - Loss of a C₂H₄O fragment.[3][4]
Pyrazoline Derivatives - Ring fragmentation leading to pyridinyl ion derivatives. - Elimination of substituents followed by ring cleavage.[8]

This comparative data reinforces the predicted fragmentation pathways for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine. The presence of both the pyrazole and morpholine moieties suggests that a combination of their characteristic fragmentations will be observed.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for tandem mass spectrometry (MS/MS) analysis using a triple quadrupole or ion trap mass spectrometer is recommended.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Dissolve compound in Methanol/Water (1:1) Dilution Dilute to ~1 µg/mL Sample->Dilution Infusion Direct infusion via Syringe Pump ESI Electrospray Ionization (ESI) Positive Ion Mode Infusion->ESI MS1 MS1 Scan: Identify [M+H]⁺ ESI->MS1 Isolation Isolate [M+H]⁺ ion MS1->Isolation CID Collision-Induced Dissociation (CID) with Argon Isolation->CID MS2 MS2 Scan: Acquire Fragment Ion Spectrum CID->MS2 Spectrum Analyze MS2 Spectrum Matching Compare with predicted fragmentation pattern Spectrum->Matching

Caption: A typical experimental workflow for MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride in a suitable solvent such as a 1:1 mixture of methanol and water. Dilute the sample to a final concentration of approximately 1 µg/mL.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump.

    • Utilize electrospray ionization (ESI) in the positive ion mode to generate protonated molecules.

    • Perform a full scan (MS1) to identify the protonated molecular ion, [M+H]⁺.

    • Isolate the [M+H]⁺ ion using the first mass analyzer (e.g., the first quadrupole).

    • Induce fragmentation of the isolated precursor ion in the collision cell through Collision-Induced Dissociation (CID) with an inert gas like argon.[1] The collision energy should be optimized to achieve a rich fragmentation spectrum.

    • Acquire the fragment ion spectrum (MS2) using the second mass analyzer.

  • Data Analysis: Analyze the resulting MS2 spectrum to identify the m/z values of the fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

While a definitive experimental mass spectrum for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is not publicly available, a comprehensive understanding of the fragmentation behavior of its constituent pyrazole and morpholine heterocycles allows for a robust prediction of its fragmentation pattern. The proposed pathways, involving initial cleavage of the morpholine ring followed by characteristic pyrazole fragmentation, provide a solid framework for the identification and structural elucidation of this compound and its analogs. The provided experimental protocol offers a clear path for researchers to validate these predictions and further contribute to the growing body of mass spectral data for novel heterocyclic compounds.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. Benchchem.

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • Kinetics and mechanism of nucleophilic displacements with heterocycles as leaving groups. 26. Collisionally activated dissociation of N-alkylpyridinium cations to pyridine and alkyl cations in the gas phase. Journal of the American Chemical Society.

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

  • Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). PubMed.

  • (a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate.

  • Collision-induced dissociation of homodimeric and heterodimeric radical cations of 9-methylguanine and 9-methyl-8-oxoguanine: correlation between intra-base pair proton transfer originating from the N1–H at a Watson–Crick edge and non-statistical dissociation. Physical Chemistry Chemical Physics (RSC Publishing).

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • 2-(4-ethyl-1h-pyrazol-3-yl)morpholine dihydrochloride. PubChem.

  • Collision-induced dissociation. Wikipedia.

  • MolDiscovery: learning mass spectrometry fragmentation of small molecules. PMC.

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing.

  • mass spectra - fragmentation patterns. Chemguide.

  • 2-(1H-pyrazol-4-yl)morpholine dihydrochloride — Chemical Substance Information. NextSDS.

  • Mass Spectrometry: Fragmentation. University of California, Irvine.

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.

  • 2-(1H-pyrazol-3-yl)morpholine — Chemical Substance Information. NextSDS.

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine. PubChem.

  • 4-[1-({2-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)azetidin-3-yl]morpholine. Chemspace.

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine — Chemical Substance Information. NextSDS.

  • 3-(4,5-dihydro-1H-pyrazol-3-yl)morpholine. PubChem.

  • 4-[(3-methyl-4-nitro-1H-pyrazol-5-yl)methyl]morpholine. ChemSynthesis.

Sources

Validation

Benchmarking Profile of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride: A Comparative Guide to In Vitro Target Engagement

This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride. Due to the novelty of this compound, publicly available IC5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride. Due to the novelty of this compound, publicly available IC50 data is limited. Therefore, this document serves as a strategic benchmarking tool, leveraging data from structurally related and functionally analogous compounds to guide its evaluation.

The core chemical scaffolds, pyrazole and morpholine, are prevalent in a variety of centrally active therapeutic agents, particularly those targeting G-protein coupled receptors (GPCRs).[1][2][3] This suggests that a logical starting point for characterizing 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is to assess its affinity and functional activity at key receptors implicated in neuropsychiatric disorders.

This guide will focus on primary and secondary targets common to atypical antipsychotics, providing a robust dataset of comparator compounds, including Cariprazine, Risperidone, and Aripiprazole, to contextualize the experimental findings for the molecule of interest.

Rationale for Target Selection: Learning from Established Drugs

The selection of appropriate target assays is paramount for a meaningful benchmarking process. Given the structural alerts from the pyrazole and morpholine moieties, we will focus on a panel of receptors that are critical to the mechanism of action of many antipsychotic drugs.[4]

  • Dopamine D2 Receptors (D2R): Antagonism or partial agonism at D2R is a hallmark of all antipsychotic medications and is strongly correlated with their efficacy in treating psychosis.[5]

  • Serotonin 5-HT2A Receptors (5-HT2AR): High affinity for 5-HT2AR, often greater than for D2R, is a distinguishing feature of "atypical" or second-generation antipsychotics. This property is thought to contribute to a lower incidence of extrapyramidal side effects.[4][6]

  • Histamine H1 Receptors (H1R): Affinity for H1R is a common off-target effect of many CNS drugs and is associated with side effects such as sedation and weight gain.[7]

  • Adrenergic Alpha-1A Receptors (α1A-AR): Blockade of α1A-adrenergic receptors can lead to cardiovascular side effects like orthostatic hypotension.[8]

By evaluating 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride against these four targets, we can construct a preliminary "fingerprint" of its pharmacological activity and potential therapeutic and side-effect profile.

Comparative IC50/Ki Data for Reference Compounds

The following tables summarize the binding affinities (Ki) and/or functional inhibitory concentrations (IC50) for established antipsychotic drugs at the selected primary and secondary targets. These values serve as the benchmark against which 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride can be compared. All values are presented in nanomolar (nM).

Table 1: Dopamine D2 Receptor Affinity

CompoundKi (nM)IC50 (nM)Reference(s)
Cariprazine0.49-0.71-[9][10]
Risperidone1.4 - 3.130.89[6][11]
Aripiprazole0.340.93 (EC50)[12][13][14]
Haloperidol0.66 - 2.840.16[15]
Lurasidone11.68[16]

Table 2: Serotonin 5-HT2A Receptor Affinity

CompoundKi (nM)IC50 (nM)Reference(s)
Cariprazine18.8403[7][10]
Risperidone0.160.5[6][11]
Aripiprazole3.4-[13][14]
Lurasidone0.52.03[16]
Ketanserin-32.1[17]

Table 3: Histamine H1 Receptor Affinity

CompoundKi (nM)IC50 (nM)Reference(s)
Cariprazine23.2149[7][10]
Risperidone2.23-[11]
Aripiprazole61-[8][13][14]
Pyrilamine5.01e+171.3 - 46.77[18]
Diphenhydramine-27100 (hERG)[19]

Table 4: Adrenergic Alpha-1A Receptor Affinity

CompoundKi (nM)IC50 (nM)Reference(s)
Cariprazine155-[9][10]
Risperidone0.8-[11]
Aripiprazole57-[8][13][14]
Prazosin--[20]
Naftopidil3.70.1 µM[21]

Part 2: Experimental Protocols for Target-Based Assays

To ensure data integrity and reproducibility, the following detailed protocols are provided for the determination of IC50 values for 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride.

Radioligand Binding Assays for Receptor Affinity (Ki Determination)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The principle involves the competition between a labeled radioligand and the unlabeled test compound for binding to the receptor.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing the target receptor (e.g., CHO-D2R, HEK-5HT2A) incubation Incubate membranes, radioligand, and test compound at a specified temperature and time prep_mem->incubation prep_ligand Prepare radioligand solution (e.g., [3H]-Spiperone for D2R) prep_ligand->incubation prep_test Prepare serial dilutions of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride prep_test->incubation filtration Rapidly filter the mixture to separate bound from free radioligand incubation->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation plot Plot % inhibition vs. log [test compound concentration] scintillation->plot ic50 Determine IC50 value from the dose-response curve plot->ic50 cheng_prusoff Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff

Caption: Workflow for a competitive radioligand binding assay.

  • Materials:

    • Cell membranes from CHO cells stably expressing human D2L receptors.

    • Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Non-specific binding control: 10 µM Haloperidol.

    • Test Compound: 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, serially diluted.

    • 96-well plates and a cell harvester with glass fiber filters.

  • Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 50 µL of the test compound at various concentrations (typically 0.1 nM to 10 µM). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 10 µM Haloperidol.

    • Add 50 µL of [3H]-Spiperone to a final concentration of ~0.5 nM.

    • Initiate the reaction by adding 50 µL of the D2R-expressing cell membrane preparation (5-10 µg protein/well).

    • Incubate for 60 minutes at room temperature.[22]

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[22]

Note: Similar protocols can be adapted for 5-HT2A, H1, and α1A receptors by selecting the appropriate cell lines, radioligands (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Pyrilamine for H1, [125I]-HEAT for α1A), and non-specific binding controls.[20][23][24]

Functional Assays for Antagonist Activity (IC50 Determination)

Functional assays measure the ability of a compound to inhibit a cellular response triggered by an agonist. This provides information on the compound's functional potency as an antagonist.

cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_analysis_func Data Analysis cell_culture Culture cells expressing the target receptor (e.g., HEK-5HT2A) dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) cell_culture->dye_loading pre_incubation Pre-incubate cells with serial dilutions of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride dye_loading->pre_incubation agonist_addition Add a fixed concentration (EC80) of the agonist (e.g., Serotonin for 5-HT2A) pre_incubation->agonist_addition readout Measure the change in intracellular calcium concentration using a fluorescence plate reader agonist_addition->readout plot_func Plot % inhibition of agonist response vs. log [test compound] readout->plot_func ic50_func Determine IC50 value from the dose-response curve plot_func->ic50_func

Caption: Workflow for a cell-based calcium mobilization assay.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Agonist: Serotonin (5-HT).

    • Test Compound: 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride, serially diluted.

    • Fluorescence plate reader.

  • Procedure:

    • Plate the HEK-5HT2A cells in 96-well black-walled, clear-bottom plates and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 60 minutes at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound at various concentrations and incubate for 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add serotonin at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) to all wells.

    • Immediately measure the fluorescence signal over time to capture the peak calcium response.

  • Data Analysis:

    • Calculate the percentage of inhibition of the serotonin-induced calcium response for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Note: This functional assay approach can be adapted for other Gq-coupled receptors like H1 and α1A. For Gi-coupled receptors like D2, a different functional readout, such as a cAMP inhibition assay, would be required.[25]

Conclusion and Strategic Interpretation

By systematically applying these standardized assays, a comprehensive pharmacological profile of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride can be established. The resulting IC50 and Ki values, when compared against the benchmark data provided in Tables 1-4, will allow for an informed assessment of its potency, selectivity, and potential as a CNS therapeutic agent. A high affinity for D2 and 5-HT2A receptors, with lower affinity for H1 and α1A receptors, would suggest a profile similar to modern atypical antipsychotics with a potentially favorable side-effect profile. Conversely, high affinity at H1 or α1A receptors would indicate a higher likelihood of sedative or cardiovascular side effects, respectively. This structured, data-driven approach is essential for the efficient progression of novel compounds in the drug discovery pipeline.

References

  • Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661–670. [Link][11]

  • Wikipedia contributors. (2024, March 10). Aripiprazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Pumar, M., et al. (2012). Agonist and Antagonist Effects of Aripiprazole on D2-Like Receptors Controlling Rat Brain Dopamine Synthesis Depend on the Dopaminergic Tone. ACS Chemical Neuroscience, 3(4), 302-309. [Link][12]

  • Nichols, C. D. (2018). Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases. Cardiovascular Psychiatry and Neurology. [Link]

  • Leysen, J. E., & Janssen, P. M. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology, 114(1), 1-14. [Link][6]

  • U.S. Food and Drug Administration. (2002). ABILIFY (aripiprazole) Tablets, ABILIFY (aripiprazole) Oral Solution. [Link][8]

  • Stahl, S. M. (2014). A new generation of antipsychotics: pharmacology and clinical utility of cariprazine in schizophrenia. CNS Spectrums, 19(S1), 3-11. [Link][7]

  • U.S. Food and Drug Administration. (n.d.). ABILIFY Rx only. [Link][13]

  • MIMS Hong Kong. (n.d.). Abilify | Mechanism of Action. [Link][14]

  • Wang, C., et al. (2017). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Medicinal Chemistry Letters, 8(7), 723-728. [Link]

  • Li, H., et al. (2009). Predictions of Binding for Dopamine D2 Receptor Antagonists by the SIE Method. Journal of Chemical Information and Modeling, 49(10), 2356-2364. [Link][5]

  • ResearchGate. (n.d.). EC 50 values of the wild-type 5HT2A receptor and alleles for serotonin. [Link]

  • ResearchGate. (n.d.). The half inhibitory concentration (IC50) of clozapine and risperidone.... [Link]

  • Fantegrossi, W. E., et al. (2013). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience, 4(1), 107-117. [Link][26]

  • PMDA. (2021, December). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link][22]

  • Health Canada. (2022, April 22). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr VRAYLAR® Cariprazine capsules. [Link][9]

  • Roth, B. L., et al. (2017). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 8(10), 2106-2116. [Link][23]

  • Ohkubo, M., et al. (2008). The noncompetitive antagonism of histamine H1 receptors expressed in Chinese hamster ovary cells by olopatadine hydrochloride: its potency and molecular mechanism. International Archives of Allergy and Immunology, 146(2), 127-135. [Link]

  • de Graaf, C., et al. (2018). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(21), 9576-9586. [Link][24]

  • ResearchGate. (2021, May 13). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. [Link][17]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). risperidone | Ligand Activity Charts. [Link]

  • Wikipedia contributors. (2024, March 12). Diphenhydramine. In Wikipedia, The Free Encyclopedia. [Link][19]

  • Allergan. (n.d.). VRAYLAR is thought to have adaptive receptor activity as a partial agonist to help modulate dopamine and serotonin. [Link]

  • U.S. Food and Drug Administration. (n.d.). VRAYLAR® (cariprazine) capsules, for oral use. [Link][10]

  • Patel, M., & Patel, P. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, 12(3), 2219-2228. [Link]

  • Kenny, B. A., et al. (1995). Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta. British Journal of Pharmacology, 115(6), 997-1004. [Link]

  • U.S. Food and Drug Administration. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use VRAYLAR safely and effec. [Link]

  • U'Prichard, D. C., & Snyder, S. H. (1987). Alpha 1-adrenergic receptors in neuronal cultures from rat brain: increased expression in the spontaneously hypertensive rat. Journal of Neurochemistry, 49(1), 130-138. [Link][20]

  • Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 9(5), e00858. [Link]

  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. [Link][4]

  • Stark, H., et al. (2013). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 18(11), 14065-14084. [Link]

  • Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1288. [Link]

  • Díaz, J. L., et al. (2012). Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862). Journal of Medicinal Chemistry, 55(19), 8211-8224. [Link]

  • Iacovelli, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3545-3558. [Link][1]

  • Khan, I., et al. (2021). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Molecules, 26(15), 4645. [Link][2]

  • Vasile, C., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 643. [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 1-13. [Link]

  • Ye, N., et al. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 225, 113795. [Link][25]

  • Kumar, A., et al. (2021). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 26(16), 4991. [Link]

  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1030-1055. [Link][3]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • Folkes, A. J., et al. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Reactant of Route 2
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.